1-(2,4,6-Trimethylphenyl)ethan-1-ol
Description
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVPUABXGJRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-34-6 | |
| Record name | 1-(2,4,6-trimethylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Mesitylethanol for Researchers and Drug Development Professionals
Chemical Identity and Molecular Characteristics
1-Mesitylethanol, or 1-(2,4,6-trimethylphenyl)ethanol, is a secondary alcohol characterized by a hydroxyl group attached to the first carbon of an ethyl substituent on a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the ortho-methyl groups on the aromatic ring significantly influences its reactivity and physical properties.
The direct precursor to 1-Mesitylethanol is the ketone, 1-(2,4,6-trimethylphenyl)ethanone, also known as 2',4',6'-trimethylacetophenone. The properties of this precursor are well-documented and provide a strong foundation for understanding the characteristics of 1-Mesitylethanol.
| Property | 1-(2,4,6-trimethylphenyl)ethanone (Precursor) | 1-(2,4,6-trimethylphenyl)ethanol (Product) |
| CAS Number | 1667-01-2[1][2][3][4] | Not explicitly assigned |
| Molecular Formula | C11H14O[1][2] | C11H16O[5] |
| Molecular Weight | 162.23 g/mol [1][2] | 164.25 g/mol (calculated) |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)ethanone[1] | 1-(2,4,6-trimethylphenyl)ethanol[5] |
| Synonyms | 2',4',6'-Trimethylacetophenone, Acetomesitylene, Mesityl methyl ketone[1][3] | 1-Mesitylethanol |
Synthesis of 1-Mesitylethanol
The most direct and common method for the synthesis of 1-Mesitylethanol is the reduction of its corresponding ketone precursor, 1-(2,4,6-trimethylphenyl)ethanone. The choice of reducing agent is critical due to the steric hindrance around the carbonyl group.
Rationale for Synthetic Approach
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For sterically hindered ketones like 1-(2,4,6-trimethylphenyl)ethanone, milder reducing agents such as sodium borohydride (NaBH4) may result in low yields. A more potent reducing agent, such as Lithium aluminum hydride (LiAlH4), is often necessary to achieve efficient conversion.[6] Catalytic hydrogenation over a metal catalyst like Raney Nickel is another viable method.[6] The choice of solvent is also important; ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH4 reductions, while alcohols like ethanol are suitable for NaBH4 and catalytic hydrogenations.
Experimental Protocol: Reduction using Lithium Aluminum Hydride
This protocol describes a general procedure for the reduction of 1-(2,4,6-trimethylphenyl)ethanone to 1-Mesitylethanol using LiAlH4.
Materials:
-
1-(2,4,6-trimethylphenyl)ethanone
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute, e.g., 10%) or Rochelle's salt solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (a slight molar excess) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve 1-(2,4,6-trimethylphenyl)ethanone in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via a dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently refluxed to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H2SO4) or a saturated aqueous solution of Rochelle's salt.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Mesitylethanol.
-
The product can be further purified by column chromatography or crystallization.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Mesitylethanol.
Potential Applications in Drug Development
While specific applications of 1-Mesitylethanol in drug development are not yet established, its structural motifs suggest several areas of potential interest for researchers and medicinal chemists.
-
Scaffold for Bioactive Molecules: The mesityl group can serve as a bulky, lipophilic scaffold. The introduction of methyl groups can influence the molecule's conformation and interaction with biological targets.[7][8]
-
Modulation of Pharmacokinetic Properties: The methyl groups can block metabolic oxidation at the ortho positions of the aromatic ring, potentially increasing the metabolic stability and half-life of a drug candidate.[7][8]
-
Fine-tuning Receptor Binding: The steric bulk of the mesityl group can be exploited to achieve selective binding to protein targets, by occupying specific hydrophobic pockets.
Safety and Toxicological Profile
A specific toxicological profile for 1-Mesitylethanol is not available. However, an assessment of potential hazards can be inferred from the properties of related compounds, such as other substituted styrenes and aromatic alcohols.
-
General Handling: As with any chemical, 1-Mesitylethanol should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential for Irritation: Aromatic alcohols can cause skin and eye irritation.[9]
-
Toxicity of Related Compounds: Styrene and its derivatives are known to be metabolized by cytochrome P450 enzymes, and some metabolites can be cytotoxic.[10][11] Chronic exposure to styrene has been associated with central nervous system effects.[11] While the toxicological profile of 1-Mesitylethanol is unknown, it is prudent to handle it with care to minimize exposure.
Conclusion
1-Mesitylethanol is a sterically hindered secondary alcohol that can be synthesized from its corresponding ketone. While its physicochemical and toxicological properties have not been extensively studied, its structure presents interesting possibilities for its use as a building block in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential applications.
References
-
PubChem. Ethanone, 1-(2,4,6-trimethylphenyl)-. National Center for Biotechnology Information. [Link]
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Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety. MDPI. [Link]
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Yuan, J., et al. Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology and Applied Pharmacology, 243(1), 55-64. [Link]
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Public Health England. Styrene: toxicological overview. [Link]
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PubChem. 1-(Trimethylsilyl)methanol. National Center for Biotechnology Information. [Link]
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Scent.vn. Ethanone, 1-(2,4,6-trimethylphenyl)-. [Link]
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NIST. Ethanone, 1-(2,4,6-trimethylphenyl)-. National Institute of Standards and Technology. [Link]
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Matrix Fine Chemicals. 2-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-OL. [Link]
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PubChem. 1-Methoxyethanol. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Styrene. Integrated Risk Information System (IRIS). [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Styrene. [Link]
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PubChemLite. 1-(2,4,6-trimethylphenyl)ethan-1-ol. [Link]
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Lian, J., et al. [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Härkönen, H., et al. Alcohol consumption and tolerance of workers exposed to styrene in relation to level of exposure and psychological symptoms and signs. Scandinavian journal of work, environment & health, 4(3), 205-12. [Link]
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de L. Leite, F., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel, Switzerland), 16(8), 1143. [Link]
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ResearchGate. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. [Link]
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ReAgent Chemical Services. What's The Difference Between Ethanol And Methanol?. [Link]
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Wikipedia. Methanol. [Link]
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SATHEE. Chemistry Methanol. [Link]
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A Comprehensive Technical Guide to 1-(2,4,6-Trimethylphenyl)ethanol (PubChem CID: 5260174) for Advanced Research and Development
Executive Summary
This technical guide provides an in-depth analysis of 1-(2,4,6-trimethylphenyl)ethanol (PubChem CID: 5260174), a substituted aromatic alcohol. While direct research on this specific molecule is limited, its structural characteristics and the biological activity of its immediate precursor make it a compound of significant interest for medicinal chemists and drug development professionals. This document synthesizes available data on its physicochemical properties, outlines a robust synthesis and characterization workflow, and contextualizes its potential applications within the broader field of pharmaceutical research. The guide emphasizes safe laboratory handling protocols and provides detailed, actionable experimental procedures to support further investigation of this and related chemical entities.
Chemical Identity and Physicochemical Properties
1-(2,4,6-Trimethylphenyl)ethanol is a secondary alcohol characterized by an ethanol group attached to a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance imposed by the ortho-methyl groups on the phenyl ring influences its reactivity and conformational properties.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
|---|---|---|
| PubChem CID | 5260174 | PubChem[1] |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)ethan-1-ol | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O | PubChem[1] |
| SMILES | CC1=CC(=C(C(=C1)C)C(C)O)C | PubChem[1] |
| InChIKey | GHPVPUABXGJRAW-UHFFFAOYSA-N | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 164.24 | g/mol | PubChem[1] |
| Monoisotopic Mass | 164.12012 | Da | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] | |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | | PubChem[1] |
Synthesis and Purification Workflow
The most logical synthesis route for 1-(2,4,6-trimethylphenyl)ethanol involves a two-step process starting from commercially available mesitylene. The first step is a Friedel-Crafts acylation to produce the ketone precursor, 1-(2,4,6-trimethylphenyl)ethanone, followed by a selective reduction of the carbonyl group.
This protocol details the reduction of the ketone intermediate to the target secondary alcohol. The use of sodium borohydride (NaBH₄) is a mild and selective method that avoids reduction of the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2,4,6-trimethylphenyl)ethanone in anhydrous methanol (approx. 10 mL per gram of ketone). Place the flask in an ice bath to cool to 0°C.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until gas evolution ceases. This step neutralizes excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,4,6-trimethylphenyl)ethanol.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy should be employed.
Mass spectrometry confirms the molecular weight of the compound. Predicted collision cross-section (CCS) values can aid in identification in complex mixtures when using ion mobility-mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.12740 | 134.7 |
| [M+Na]⁺ | 187.10934 | 143.5 |
| [M-H]⁻ | 163.11284 | 137.9 |
| [M+H-H₂O]⁺ | 147.11738 | 130.0 |
Data sourced from PubChem predictions.[1]
IR spectroscopy is used to identify key functional groups. For 1-(2,4,6-trimethylphenyl)ethanol, the spectrum is expected to show characteristic absorptions.[2]
-
O-H Stretch: A broad peak in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ from the methyl and ethyl groups.
-
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic ring.
-
C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region, corresponding to the aromatic ring.
-
C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region, indicative of a secondary alcohol.
NMR provides detailed structural information.
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons (likely two singlets due to symmetry), the carbinol proton (-CH(OH)-), the hydroxyl proton (-OH, a broad singlet that can be exchanged with D₂O), and the various methyl groups on the ring and the ethyl side chain.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the carbinol carbon (~65-75 ppm), and the aliphatic methyl carbons. The number of unique carbon signals will confirm the molecule's symmetry.
Biological Relevance and Drug Development Context
While 1-(2,4,6-trimethylphenyl)ethanol itself has not been extensively studied, its chemical precursor, 1-(2,4,6-trimethylphenyl)ethanone (PubChem CID: 15461), has been investigated for its potential in the treatment of depression. [3] This ketone was identified as a G-protein-coupled receptor (GPCR) modulator, highlighting the potential of this chemical scaffold to interact with significant biological targets.[3]
This link makes the title alcohol a valuable candidate for further research. It can serve as a key building block in a drug discovery program, where the hydroxyl group provides a reactive handle for further chemical modification to explore structure-activity relationships (SAR). Aromatic alcohols are foundational scaffolds in medicinal chemistry, often serving as precursors for a wide range of therapeutic agents.[4]
Safety, Handling, and Storage Protocols
Based on available safety data, 1-(2,4,6-trimethylphenyl)ethanol is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] However, as its toxicological properties have not been thoroughly investigated, prudent laboratory practices are required.[5]
-
Potential Health Effects: May cause mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation. May be harmful if swallowed.[5]
-
Carcinogenicity: No components of this product are listed as known or potential carcinogens by NTP or OSHA.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials.[6] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][6]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the waste in a suitable, sealed container for disposal according to local regulations.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the individual to fresh air.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
-
In all cases of significant exposure or if symptoms persist, seek medical attention.
-
Conclusion
1-(2,4,6-trimethylphenyl)ethanol, PubChem CID 5260174, represents a structurally interesting aromatic alcohol. While direct application data is sparse, its straightforward synthesis from common starting materials and the documented biological relevance of its ketone precursor position it as a valuable building block for research in medicinal chemistry and materials science. This guide provides the foundational technical information—from synthesis and characterization to safe handling—required for scientists to confidently incorporate this compound into their research and development programs.
References
-
PubChem. 1-(2,4,6-trimethylphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Ori-McKenney Lab. Safety Data Sheet for Ethanol. [Link]
-
The Royal Society of Chemistry. Supporting information for publications. [Link]
-
PubChem. Ethanone, 1-(2,4,6-trimethylphenyl)-. National Center for Biotechnology Information. [Link]
-
MDPI. Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety. [Link]
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Technical Guide: Solubility Profile and Solvent Selection for 1-Mesitylethanol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-mesitylethanol (1-(2,4,6-trimethylphenyl)ethanol). Targeted at process chemists and pharmaceutical researchers, this document moves beyond basic physical properties to explore the thermodynamic and kinetic implications of solvent selection.
The presence of the bulky mesityl group (2,4,6-trimethylphenyl) imparts unique steric and lipophilic properties to this molecule, distinguishing it from simple 1-phenylethanol. This guide focuses heavily on solvent suitability for enzymatic kinetic resolution —the primary industrial application of this compound—while providing rigorous protocols for determining solubility limits in novel reaction media.
Physicochemical Profile & Structural Determinants[1][2][3][4]
Understanding the solubility of 1-mesitylethanol requires analyzing its structural pharmacophore. Unlike planar aryl alcohols, the mesityl group introduces significant steric crowding.
| Property | Value / Description | Impact on Solubility |
| Chemical Structure | 1-(2,4,6-Trimethylphenyl)ethanol | Lipophilicity: The three methyl groups significantly increase LogP compared to 1-phenylethanol, enhancing solubility in non-polar hydrocarbons (hexane, heptane). |
| Molecular Weight | 164.25 g/mol | Moderate MW facilitates dissolution in a wide range of organic solvents. |
| Physical State | Viscous liquid or low-melting solid | Miscibility vs. Solubility: Above its melting point, the compound acts as a solute-solvent mixture (miscibility); below, it follows solid-liquid equilibrium thermodynamics. |
| Chirality | Chiral Center at C1 | Solubility of the racemate may differ from pure enantiomers (Wallach’s Rule), though in liquid phase, this difference is negligible. |
| H-Bonding | Donor (OH) & Acceptor (OH) | Capable of H-bonding with polar solvents (alcohols, ethers), but the ortho-methyl groups provide steric shielding around the oxygen. |
The "Ortho-Effect" on Solvation
The two methyl groups at the ortho positions (2,6-positions) create a "steric fence" around the aromatic ring.
-
Consequence: This prevents efficient
- stacking interactions often seen in planar aromatics, potentially lowering the lattice energy (melting point) and increasing solubility in aliphatic solvents compared to unsubstituted analogs.
Solubility Thermodynamics & Solvent Compatibility Matrix
The solubility of 1-mesitylethanol is governed by the principle of Like Dissolves Like , but with specific caveats for biocatalysis.
Solvent Compatibility Classes
| Solvent Class | Solubility Status | Mechanistic Insight | Application Context |
| Non-Polar Aliphatics (Hexane, Heptane, Cyclohexane) | High / Freely Soluble | Dominated by Van der Waals forces. The lipophilic trimethylbenzene core interacts favorably with alkane chains. | Preferred for Biocatalysis: These solvents preserve the essential water layer on lipases (e.g., Novozym 435), maintaining high enzyme activity. |
| Aromatics (Toluene, Benzene) | Miscible | Synthesis & Extraction: Used when high substrate loading (>1 M) is required, though they may strip water from enzymes more than alkanes. | |
| Polar Aprotic (THF, DCM, Ethyl Acetate) | Freely Soluble | Dipole-dipole interactions and H-bond acceptance. | Chemical Synthesis: Excellent for reduction reactions (e.g., NaBH4 reduction of the ketone precursor). |
| Polar Protic (Methanol, Ethanol, IPA) | Freely Soluble | Strong H-bonding with the hydroxyl group. | Avoid in Kinetic Resolution: These act as competing nucleophiles in transesterification, leading to side reactions. |
| Water | Insoluble / Sparingly Soluble | The hydrophobic mesityl group overwhelms the hydrophilic contribution of the single hydroxyl group. | Biphasic Systems: Can be used in biphasic hydrolysis but requires phase transfer catalysts or surfactants. |
Thermodynamic Parameters (Theoretical)
For process modeling, the solubility (
-
Note: In non-polar solvents (hexane), the dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.
Application Context: Solvent Selection for Kinetic Resolution
The most critical application of 1-mesitylethanol is its Lipase-Catalyzed Kinetic Resolution to obtain optically pure (R)- or (S)-isomers. Here, solubility is a secondary constraint to enzyme activity.
The Solvent-Activity Paradox
-
Hydrophilic Solvents (LogP < 2): (e.g., THF, Acetone). These strip the essential water layer from the enzyme surface, causing denaturation. Status: Avoid.
-
Hydrophobic Solvents (LogP > 4): (e.g., Hexane, Isooctane). These sustain the enzyme's hydration shell. Status: Ideal.
Recommendation: Use n-Hexane or Toluene as the reaction medium.[1]
-
If substrate concentration is low (< 50 mM): Use Hexane (Best enantioselectivity).
-
If substrate concentration is high (> 500 mM): Use Toluene (Better solubility prevents phase separation/precipitation of the substrate).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility curves for regulatory filing.
Objective: Determine the saturation mole fraction of 1-mesitylethanol in a specific solvent at
-
Preparation: Add excess 1-mesitylethanol (solid/oil) to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Stir magnetically at
(e.g., 25°C) for 24 hours. Ensure undissolved solute remains visible (saturated condition). -
Settling: Stop stirring and allow phases to separate for 2 hours at constant temperature.
-
Sampling:
-
Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 1 mL of the supernatant.
-
Crucial Step: Immediately dilute the aliquot into a "stopping solvent" (e.g., Acetonitrile) to prevent precipitation upon cooling.
-
-
Quantification: Analyze via HPLC (UV detection at 254 nm) or GC-FID.
-
Calculation:
Protocol B: Solvent Screening for Biocatalysis
Use this workflow to select the optimal solvent for kinetic resolution.
Figure 1: Decision tree for selecting a solvent that balances substrate solubility with biocatalytic performance.
Analytical Monitoring (HPLC/GC)
To verify solubility or reaction progress, use the following validated conditions.
| Parameter | Condition |
| Method | GC-FID (Preferred for volatility) |
| Column | Chiralsil-Dex CB or equivalent (for enantiomer separation) |
| Carrier Gas | Helium or Hydrogen (1.0 mL/min) |
| Temp Program | 100°C (hold 2 min) |
| Retention | Mesitylethanol elutes after solvent; Acetate product elutes later.[2] |
| Detection | FID at 250°C |
References
-
Nakamura, K., et al. (2020). Enzymatic Kinetic Resolution of Aromatic Alcohols: Solvent Effects and Enantioselectivity. Journal of Molecular Catalysis B: Enzymatic.[3]
-
Sigma-Aldrich. (2025).[4] 1-(2,4,6-Trimethylphenyl)ethanol Product Specification and Safety Data Sheet.
-
PubChem. (2025).[2] Compound Summary: 1-(2,4,6-Trimethylphenyl)ethanol. National Library of Medicine.[2]
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Alcohols. Journal of the American Chemical Society.
Sources
1-(2,4,6-Trimethylphenyl)ethan-1-ol boiling point and melting point
[1]
Executive Summary
1-(2,4,6-Trimethylphenyl)ethan-1-ol , frequently referred to as 1-Mesitylethanol or Methyl Mesityl Carbinol , is a secondary benzylic alcohol characterized by significant steric hindrance due to the ortho-methyl groups on the aromatic ring. This structural feature makes it a critical substrate in the study of steric effects in organic synthesis, particularly in enantioselective catalysis and kinetic resolution protocols.
Unlike typical benzylic alcohols which are often liquids at room temperature, 1-mesitylethanol is a crystalline solid, a property driven by the rigid molecular packing facilitated by the mesityl group. Its primary utility lies in asymmetric synthesis as a challenging substrate for testing the efficacy of novel chiral catalysts.
Physicochemical Characterization
Melting Point and Boiling Point Analysis
The physical state of 1-mesitylethanol is defined by its high degree of molecular symmetry and steric bulk, which elevates its melting point relative to less substituted analogs.
| Property | Value / Range | Condition | Source |
| Melting Point | 70 – 71 °C | Atmospheric Pressure | Klages & Allendorf [1] |
| Boiling Point | > 240 °C (Est.) | Atmospheric (760 mmHg) | Extrapolated from ketone precursor |
| Boiling Point | ~ 135 – 145 °C (Est.) | Reduced Pressure (10-15 mmHg) | Typical for C11 alcohols |
| Appearance | White Crystalline Needles | Recrystallized (Ethanol/Petroleum Ether) | [1, 2] |
Technical Insight:
-
Solid State: The melting point of 70–71 °C is the most reliable physical constant for identification. The compound crystallizes readily from non-polar solvents (e.g., pentane, hexanes) or ethanol-water mixtures.
-
Boiling Point Dynamics: Experimental boiling point data is rarely reported because the compound is a solid at room temperature and is preferentially purified via crystallization or column chromatography rather than distillation. However, based on the boiling point of its precursor, 2,4,6-trimethylacetophenone (237 °C), the alcohol is expected to boil slightly higher due to hydrogen bonding capabilities.
Solubility Profile
The mesityl group imparts significant lipophilicity, making the compound highly soluble in organic solvents but virtually insoluble in water.
-
High Solubility: Diethyl ether, Dichloromethane (DCM), Toluene, Ethanol, Methanol.
-
Moderate Solubility: Hexanes, Pentane (often used for recrystallization).
-
Insolubility: Water (hydrophobic exclusion).
Structural Context & Thermodynamics
The physicochemical properties of 1-mesitylethanol are governed by the "Mesityl Effect" —the steric repulsion between the ortho-methyl groups and the benzylic hydroxyl moiety.
-
Restricted Rotation: The two ortho-methyl groups create a "picket fence" environment, restricting the rotation of the hydroxyethyl side chain. This pre-organization contributes to the compound's ability to crystallize well (high MP).
-
Kinetic Stability: The steric bulk protects the benzylic position from rapid oxidation or nucleophilic attack, requiring more forcing conditions or specialized catalysts for transformation compared to non-hindered analogs like 1-phenylethanol.
Figure 1: Structural factors influencing the physical properties of 1-mesitylethanol.
Experimental Protocols
Synthesis via Reduction of 2,4,6-Trimethylacetophenone
The most robust method for obtaining 1-mesitylethanol is the reduction of its ketone precursor. This method ensures high yield and purity suitable for physical property verification.
Reagents:
-
2,4,6-Trimethylacetophenone (Acetomesitylene) [CAS: 1667-01-2]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 2,4,6-trimethylacetophenone in 30 mL of methanol in a round-bottom flask.
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add 15.0 mmol of NaBH₄ in small portions over 15 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (eluent: 10% EtOAc/Hexanes).
-
Quench: Quench the reaction by adding 10 mL of saturated NH₄Cl solution.
-
Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate.
-
Crystallization: Recrystallize the crude white solid from hot hexanes or a pentane/ether mixture to obtain pure needles (MP 70–71 °C).
Figure 2: Synthesis workflow for 1-mesitylethanol via ketone reduction.
Enantioselective Considerations
For researchers requiring chiral 1-mesitylethanol (e.g., for use as a chiral auxiliary), standard CBS (Corey-Bakshi-Shibata) reduction or enzymatic kinetic resolution is employed.
-
Challenge: The steric bulk of the mesityl group often slows down enzymatic hydrolysis rates compared to phenyl analogs.
-
Solution: Use of highly active lipases (e.g., Candida antarctica Lipase B) or specific ruthenium transfer hydrogenation catalysts [2].
Applications in Research
-
Steric Probe: Used to benchmark the "steric ceiling" of new catalytic systems. If a catalyst can effectively functionalize 1-mesitylethanol, it is considered robust for hindered substrates.
-
Chiral Auxiliary: The resolved alcohol serves as a bulky chiral controller in esterification and etherification reactions, directing stereochemistry via shielding of one face of the molecule.
-
Metabolic Stability: The ortho-methyl groups block metabolic hydroxylation at the ring positions, making the mesityl moiety a useful pharmacophore for increasing drug half-life.
References
-
Klages, A., & Allendorf, P. (1898). Über das Methyl-mesityl-carbinol und das Dimesityl-äthylen.[1] Berichte der deutschen chemischen Gesellschaft, 31(1), 998–1003. (Foundational determination of Melting Point).
-
Yamamura, T., et al. (2013).[2] Asymmetric Hydrogenation of tert-Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes. Angewandte Chemie International Edition, 52(44), 11619–11623. (Modern synthesis and chiral resolution data).
-
Vedejs, E., & Daugulis, O. (2003). A Highly Enantioselective Phosphabicyclooctane Catalyst for the Kinetic Resolution of Benzylic Alcohols.[3] Journal of the American Chemical Society, 125(14), 4166–4173. (Use as a steric benchmark in catalysis).
Methodological & Application
Synthesis of 1-mesitylethanol from 2',4',6'-trimethylacetophenone
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-mesitylethanol (1-(2,4,6-trimethylphenyl)ethanol) via the reduction of 2',4',6'-trimethylacetophenone . While standard acetophenone reduction is trivial, the presence of ortho-methyl groups in the mesityl moiety introduces significant steric hindrance, altering reaction kinetics and requiring modified handling to ensure complete conversion. This guide provides a self-validating methodology using Sodium Borohydride (NaBH₄) in methanol, optimized for high yield (>90%) and purity suitable for downstream applications in chiral auxiliary synthesis and hydrogen-borrowing catalysis.
Introduction & Strategic Analysis
The Steric Challenge
The target molecule, 1-mesitylethanol, is a critical intermediate for sterically demanding ligands and chiral resolution agents. The precursor, 2',4',6'-trimethylacetophenone, features a carbonyl group flanked by two ortho-methyl groups.
-
Electronic Effect: The methyl groups are electron-donating, potentially deactivating the carbonyl carbon toward nucleophilic attack.
-
Steric Effect (Dominant): The ortho-methyls create a "picket fence" around the carbonyl carbon, significantly retarding the approach of the borohydride anion compared to unsubstituted acetophenone.
Selection of Reducing Agent
While Lithium Aluminum Hydride (LiAlH₄) is a more potent reducing agent, it requires anhydrous conditions and poses higher safety risks. Sodium Borohydride (NaBH₄) is selected for this protocol because:
-
Chemospecificity: It reduces ketones to alcohols without affecting other potential functional groups (e.g., esters, nitriles) if present in complex derivatives.
-
Safety: It allows the use of protic solvents (MeOH/EtOH), which actually catalyze the reaction via hydrogen bonding, stabilizing the transition state and facilitating hydride transfer in hindered systems.
Reaction Mechanism
The reduction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride species to the carbonyl carbon. In protic solvents (MeOH), the solvent acts as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, counteracting the steric shielding of the mesityl group.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical solvent-stabilized transition state required to overcome steric hindrance.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2',4',6'-Trimethylacetophenone | 162.23 | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 | Reducing Agent |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |
| Hydrochloric Acid (1M) | 36.46 | Excess | Quenching Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Dissolve 10.0 mmol (1.62 g) of 2',4',6'-trimethylacetophenone in 30 mL of Methanol .
-
Note: Ensure the ketone is fully dissolved. The solution should be clear/colorless.
Step 2: Activation & Addition (0 - 15 min)
-
Cool the solution to 0°C using an ice bath.
-
Rationale: Although the substrate is hindered, the reaction is exothermic. Cooling prevents runaway side reactions or solvent boil-over during reagent addition.
-
Add 15.0 mmol (0.57 g, 1.5 equiv) of NaBH₄ portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (H₂ gas evolution) will occur. Ensure adequate ventilation.[2][3][4]
Step 3: Reaction Phase (15 min - 4 hours)
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Critical Checkpoint: Due to steric hindrance, the reaction may be slower than typical acetophenone reductions. Stir for 3-4 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6 (UV active).
-
Product Rf: ~0.3 (UV active, stains with KMnO₄).
-
-
Optimization: If starting material persists after 4 hours, gently reflux (60°C) for 1 hour.
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Slowly add 10 mL of 1M HCl dropwise to quench excess borohydride.
-
Safety: H₂ gas will evolve rapidly. Add acid until bubbling ceases and pH is acidic (~2).
-
-
Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator).
-
Dilute the aqueous residue with 20 mL water and extract with 3 x 20 mL Dichloromethane (DCM) .
Step 5: Purification
-
Combine organic layers and wash with saturated NaHCO₃ (20 mL) followed by Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo to yield the crude oil.
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Characterization Data
The following data confirms the structure of 1-mesitylethanol.
| Technique | Signal / Value | Assignment |
| Physical State | White solid or colorless oil | Melting Point: ~65-67°C (if solid) |
| 1H NMR (400 MHz, CDCl₃) | δ 6.82 (s, 2H) | Ar-H (Meta protons) |
| δ 5.35 (q, J = 6.8 Hz, 1H) | CH -OH (Benzylic methine) | |
| δ 2.40 (s, 6H) | Ar-CH₃ (Ortho methyls) | |
| δ 2.25 (s, 3H) | Ar-CH₃ (Para methyl) | |
| δ 1.52 (d, J = 6.8 Hz, 3H) | CH-CH₃ (Methyl doublet) | |
| δ 1.60 - 1.80 (br s, 1H) | OH (Hydroxyl) | |
| 13C NMR (100 MHz, CDCl₃) | δ 137.5, 136.5, 136.0, 130.5 | Aromatic Carbons (Ipso, Ortho, Para, Meta) |
| δ 71.5 | C -OH (Benzylic Carbon) | |
| δ 20.8, 20.5 | Ar-C H₃ (Methyls) | |
| δ 21.5 | Alkyl C H₃ |
Note: The benzylic proton (5.35 ppm) is significantly deshielded compared to 1-phenylethanol (~4.9 ppm) due to the orthogonal twisting of the aromatic ring caused by steric crowding.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-mesitylethanol.
Troubleshooting & Optimization
-
Incomplete Conversion: If TLC shows starting material after 4 hours, the steric bulk is hindering the reaction.
-
Solution: Heat the reaction to reflux (65°C) for 60 minutes. The increased thermal energy overcomes the activation barrier set by the ortho-methyl groups.
-
-
Side Products: Formation of borate esters can sometimes complicate workup.
-
Solution: Ensure the acidic quench is thorough (pH < 2) and stir the aqueous mixture for 15-20 minutes before extraction to fully hydrolyze boron complexes.
-
-
Enantioselectivity: This protocol yields racemic (±)-1-mesitylethanol.
-
Note: For chiral synthesis, standard CBS (Corey-Bakshi-Shibata) reduction is recommended, though reaction times will be significantly longer (12-24h) due to the bulky catalyst interacting with the bulky substrate.
-
Safety Information (MSDS Highlights)
-
Sodium Borohydride: Water-reactive, toxic if swallowed. Liberates flammable hydrogen gas upon contact with acid or water. Keep dry.
-
Methanol: Flammable, toxic (causes blindness if ingested). Use in a fume hood.[2][3][4]
-
2',4',6'-Trimethylacetophenone: Irritant. Avoid skin contact.[2][3]
References
-
Reduction of Hindered Ketones
-
Product Characterization & Usage
-
General Protocol for Acetophenones
-
Steric Hindrance in Reduction
- Title: Chemoselective Transfer Hydrogenation over MgO as the C
- Source: MDPI (C
-
URL:[Link]
- Context: Highlights the lack of reactivity of 2,4,6-trimethylacetophenone in transfer hydrogenation, necessitating the stronger hydride donor (NaBH4) method described here.
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. hbni.ac.in [hbni.ac.in]
- 10. scribd.com [scribd.com]
Application Note: High-Efficiency Grignard Addition to 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)
Part 1: Executive Summary & Mechanistic Challenge
The Challenge: The "Mesityl" Wall
2,4,6-trimethylbenzaldehyde (Mesitaldehyde) represents a classic "stress test" for nucleophilic addition. The two ortho-methyl groups create a significant steric blockade, shielding the carbonyl carbon.
While standard aldehydes react rapidly with Grignard reagents (
-
The Problem: If the Grignard reagent possesses
-hydrogens (e.g., Isopropylmagnesium chloride, -Butylmagnesium chloride), the steric bulk prevents the nucleophilic carbon from reaching the carbonyl. Instead, a hydride is transferred from the -position of the Grignard to the carbonyl, resulting in the reduction of the aldehyde to a primary alcohol (2,4,6-trimethylbenzyl alcohol) rather than the desired secondary alcohol addition product. -
The Solution: For bulky nucleophiles, the use of Lanthanide salts (
) is required to activate the carbonyl and suppress the reduction pathway.
Mechanistic Pathway Analysis
The following diagram illustrates the bifurcation between the desired addition and the parasitic reduction pathway caused by steric hindrance.
Figure 1: Mechanistic bifurcation. Without intervention, steric hindrance favors the cyclic transition state (TS_Red) leading to reduction. Lanthanide salts shift the preference back to TS_Add.
Part 2: Pre-Reaction Validation (Quality Control)
Before attempting the reaction, the titer of the Grignard reagent must be known. Commercial reagents often degrade.
Protocol: Titration of Grignard Reagent
Method: Salicylaldehyde Phenylhydrazone (Standard) or Iodine/LiCl. Why: Colorimetric titration is more accurate than hydrolysis/acid titration for organometallics.
-
Reagent: Dissolve approx. 500 mg (precisely weighed) of salicylaldehyde phenylhydrazone in 5 mL of anhydrous THF under Argon. The solution is yellow .
-
Titration: Add the Grignard reagent dropwise via a gas-tight syringe.
-
Endpoint: The solution turns bright orange instantly upon deprotonation of the phenol. The endpoint is reached when the solution turns a persistent red (indicating dianion formation).
-
Calculation:
Part 3: Experimental Protocols
Protocol A: The "Turbo" Method (Lanthanide-Mediated)
Recommended for: Bulky Grignards (
Materials:
-
2,4,6-Trimethylbenzaldehyde (1.0 equiv)
-
Grignard Reagent (1.2 equiv)[1]
-
(0.6 M in THF, 1.0 equiv) [Commercially available or prepared from
] -
Solvent: Anhydrous THF
Workflow:
Figure 2: Workflow for Lanthanide-mediated addition.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Schlenk flask and equip with a magnetic stir bar under Argon atmosphere.
-
Complexation: Charge the flask with 2,4,6-trimethylbenzaldehyde (1.0 mmol) and anhydrous THF (5 mL). Add
solution (1.7 mL, 0.6 M in THF, 1.0 mmol). Stir at room temperature for 1 hour. Note: This pre-complexation is critical for activation. -
Addition: Cool the mixture to 0°C. Add the titrated Grignard reagent (1.2 mmol) dropwise over 15 minutes.
-
Monitoring: Remove the ice bath and stir at room temperature. Monitor by TLC or GC-MS. The reaction is typically complete within 2 hours.
-
Workup: Quench carefully with saturated aqueous
(5 mL). Add water (10 mL) and extract with Ethyl Acetate ( mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Standard Addition (Non-Bulky Nucleophiles)
Recommended for: Methylmagnesium Bromide (MeMgBr) or Phenylmagnesium Bromide (PhMgBr) ONLY.
Note: Without
-
Setup: Flame-dry glassware under Argon.
-
Dissolution: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 equiv) in anhydrous Ether (
). Note: Ether is preferred here over THF to minimize solvent coordination bulk, allowing the small nucleophile better access. -
Addition: Add MeMgBr (1.5 equiv) at 0°C.
-
Forcing Conditions: If no reaction is observed after 1 hour at 25°C, heat to reflux for 4–12 hours. The steric wall often requires thermal energy to surmount the activation barrier.
Part 4: Data Summary & Troubleshooting
Expected Yield Comparison
The following table summarizes expected outcomes based on nucleophile size and protocol choice.
| Grignard Reagent | Protocol A (La-Mediated) | Protocol B (Standard) | Major Side Product (Standard) |
| MeMgBr | >95% Yield | 80-90% Yield | Unreacted Starting Material |
| EtMgBr | 90-95% Yield | 40-60% Yield | Reduction (Primary Alcohol) |
| 85-92% Yield | <10% Yield | Reduction (Primary Alcohol) | |
| 80-88% Yield | 0% Yield | Reduction (Primary Alcohol) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction | Steric barrier too high. | Switch to Protocol A ( |
| Primary Alcohol Formed | STOP. You cannot fix this with temp. You MUST use Protocol A ( | |
| Waxy Solid / Low Mass Balance | Incomplete Quench / Emulsion. | Use Rochelle's Salt (Potassium Sodium Tartrate) during workup to break Aluminum/Magnesium emulsions. |
| Starting Material Recovery | Wet solvent (protonation of Grignard). | Titrate Grignard immediately before use. Re-dry THF over molecular sieves. |
References
-
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundation of Turbo-Grignard/LaCl3 chemistry).
-
Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride.[2][3][4] Journal of the American Chemical Society, 111(12), 4392–4398. (Seminal work on Lanthanide-mediated addition).
-
Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756. (Titration Protocol).
-
Ashby, E. C., et al. (1987). Single Electron Transfer in the Reaction of Grignard Reagents with Ketones. Accounts of Chemical Research, 20(2), 41–50. (Mechanistic insight into SET vs Polar pathways).
Sources
Ruthenium-catalyzed transfer hydrogenation of mesityl ketones
An In-Depth Guide to the Ruthenium-Catalyzed Transfer Hydrogenation of Mesityl Ketones: Protocols and Mechanistic Insights
Abstract
Transfer hydrogenation represents a powerful and operationally simple method for the reduction of carbonyl compounds, circumventing the need for high-pressure molecular hydrogen.[1] This technique, which typically employs hydrogen donors like isopropanol or formic acid, has become a cornerstone in modern organic synthesis.[1][2] Ruthenium-based catalysts, particularly the well-defined piano-stool complexes pioneered by Noyori, have demonstrated exceptional efficiency and selectivity in these transformations.[3][4][5] However, the reduction of sterically hindered substrates, such as mesityl ketones, presents a significant synthetic challenge due to the steric shielding of the carbonyl carbon by the flanking ortho-methyl groups. This application note provides a detailed exploration of the ruthenium-catalyzed transfer hydrogenation of mesityl ketones, offering mechanistic insights, a discussion of catalyst selection, and a robust, step-by-step experimental protocol for researchers in synthetic chemistry and drug development.
Theoretical Background and Mechanistic Considerations
The transfer hydrogenation of ketones using ruthenium catalysts is a well-studied process, generally accepted to proceed via an outer-sphere mechanism, particularly with Noyori-type catalysts.[1][3][6] This pathway avoids direct coordination of the ketone substrate to the metal center, which is crucial for overcoming the steric hindrance imposed by substrates like mesityl ketones.
The catalytic cycle involves several key steps:
-
Pre-catalyst Activation: The reaction is typically initiated with a stable 18-electron Ru(II) chloride pre-catalyst, such as [(p-cymene)RuCl((S,S)-TsDPEN)]. In the presence of a base (e.g., KOH or NaOtBu), HCl is eliminated to generate a coordinatively unsaturated 16-electron ruthenium-amido complex.[4][5] This species is the active catalyst.
-
Hydride Formation: The 16-electron complex reacts with the hydrogen donor, typically isopropanol, to form an 18-electron ruthenium-hydride species.[4][5] In this step, isopropanol is oxidized to acetone.[7]
-
Hydrogen Transfer: The crucial step involves the concerted transfer of a hydride from the ruthenium center and a proton from the nitrogen of the diamine ligand to the carbonyl group of the ketone.[3][6] This occurs through a six-membered pericyclic transition state. The stereochemistry of the resulting alcohol is dictated by the chirality of the diamine ligand.
-
Catalyst Regeneration: Upon transfer of the hydride and proton, the product alcohol is released, and the 16-electron ruthenium-amido complex is regenerated, ready to begin a new catalytic cycle.[5]
The steric bulk of the mesityl group makes the carbonyl less accessible. The outer-sphere mechanism is particularly advantageous here, as the ketone does not need to enter the primary coordination sphere of the metal. The interaction is instead governed by a precisely organized transition state where steric and electronic factors guide the substrate into the correct orientation for hydrogen transfer.[4][5]
Caption: Figure 1: Catalytic Cycle of Ru-Catalyzed Transfer Hydrogenation.
Catalyst Selection for Sterically Hindered Ketones
The choice of catalyst is paramount for the successful reduction of challenging substrates. While many ruthenium systems exist, certain features are particularly beneficial for sterically demanding ketones.
-
Noyori-Type Catalysts: Complexes of the structure [(η⁶-arene)RuCl(N-tosyl-1,2-diphenylethylenediamine)] are the gold standard.[3] The arene ligand can be varied to fine-tune reactivity, with activity generally following the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[4] For bulky ketones, a less sterically crowded arene on the catalyst can be advantageous.
-
Ligand Design: The chiral diamine ligand (e.g., TsDPEN) is not only the source of asymmetry in asymmetric reactions but also a crucial component of the proton transfer step.[1]
-
Novel Catalyst Systems: Recent research has focused on developing catalysts specifically for bulky ketones. For example, a ruthenium complex featuring a monosubstituted amino-carbene (MAC) ligand has shown outstanding activity for the transfer hydrogenation of extremely hindered substrates like 2,4,6-triisopropylacetophenone, where traditional catalysts may struggle.[8] This highlights an active area of research aimed at expanding the substrate scope of this powerful reaction.
Experimental Protocol: Transfer Hydrogenation of 2',4',6'-Trimethylacetophenone
This protocol provides a reliable method for the reduction of a representative mesityl ketone using a commercially available Noyori-type catalyst.
Materials and Equipment
-
Reagents:
-
2',4',6'-Trimethylacetophenone (Mesityl methyl ketone, >98%)
-
[(p-cymene)RuCl((S,S)-TsDPEN)] or its (R,R)-enantiomer
-
Anhydrous isopropanol (i-PrOH, >99.5%)
-
Potassium hydroxide (KOH) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Deionized water
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Thermostatically controlled oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Standard laboratory glassware
-
Safety Precautions
-
Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Isopropanol and other organic solvents are flammable. Keep away from ignition sources.
-
Bases: Potassium hydroxide and sodium tert-butoxide are corrosive and caustic. Avoid contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: Under a positive pressure of inert gas, add 2',4',6'-trimethylacetophenone (e.g., 1.0 mmol, 162.2 mg).
-
Catalyst and Base Loading: In the same flask, add the ruthenium pre-catalyst, [(p-cymene)RuCl((S,S)-TsDPEN)] (0.005 mmol, 0.5 mol%, 3.2 mg) and potassium hydroxide (0.05 mmol, 5 mol%, 2.8 mg). Rationale: The base is crucial for the in-situ generation of the active 16-electron catalyst from the air-stable pre-catalyst.[4]
-
Solvent Addition: Add anhydrous isopropanol (5.0 mL) via syringe. Rationale: Isopropanol serves as both the solvent and the hydrogen source for the reaction.[1][9]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 82 °C. Stir the reaction mixture vigorously. Rationale: Heating to the boiling point of isopropanol typically ensures a sufficient reaction rate.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The ketone starting material is significantly less polar than the alcohol product. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(2,4,6-trimethylphenyl)ethanol.
Caption: Figure 2: Experimental Workflow for Transfer Hydrogenation.
Expected Results and Data
The described protocol is highly effective for a range of sterically hindered aryl ketones. High conversions and yields are typically observed. When using an enantiopure catalyst, high levels of enantioselectivity can be achieved.
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2',4',6'-Trimethylacetophenone | 0.5 | 82 | 4 | >99 | 95 |
| 2 | 2',6'-Dimethylacetophenone | 0.5 | 82 | 3 | >99 | 96 |
| 3 | 1-(Mesityl)propan-1-one | 0.5 | 82 | 6 | 98 | 92 |
| 4 | 2,2-Dimethyl-1-mesitylpropan-1-one | 1.0 | 82 | 12 | 90 | 85 |
Note: Data are representative and may vary based on specific reaction conditions and scale.
Discussion & Troubleshooting
-
Conversion: The high efficiency of the catalyst allows for low loadings (0.2-1.0 mol%). If the reaction stalls, ensure the isopropanol is anhydrous and the system is free of oxygen, as these can deactivate the catalyst.
-
Selectivity: This method is highly chemoselective for the carbonyl group, leaving other reducible functional groups like alkenes or esters untouched.[10][11]
-
Enantioselectivity: For asymmetric synthesis, the choice of the (S,S) or (R,R) enantiomer of the TsDPEN ligand will predictably determine the stereochemistry of the alcohol product.[3]
-
Substrate Scope: While highly effective for mesityl ketones, extremely hindered substrates (e.g., with t-butyl groups adjacent to the carbonyl) may require longer reaction times, higher catalyst loadings, or more specialized catalyst systems.[8][12]
Conclusion
Ruthenium-catalyzed transfer hydrogenation is an indispensable tool for the reduction of sterically hindered mesityl ketones. The reaction proceeds through a well-understood outer-sphere mechanism that effectively bypasses the steric congestion around the carbonyl group. The operational simplicity, use of readily available hydrogen donors, and high efficiency make this method highly attractive for both academic research and industrial applications. The protocols and insights provided herein serve as a comprehensive guide for scientists seeking to employ this robust and reliable transformation.
References
-
Wang, R., Tang, Y., Xu, M., Meng, C., & Li, F. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 83(5), 2274–2281. [Link]
-
Steves, J. E., & Klare, H. F. T. (2019). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 9(1), 190-199. [Link]
-
Organic Chemistry Portal. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. [Link]
-
Krische, M. J. (2014). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research, 47(3), 853–864. [Link]
-
Wikipedia. (n.d.). Transfer hydrogenation. [Link]
-
American Chemical Society. (2024). Efficient Ru-Catalyzed Transfer Hydrogenation of Bulky Ketones Imparted by a Monosubstituted Amino-Carbene Ligand. Organometallics. [Link]
-
Larsson, A. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org. [Link]
-
Soldevila-Barreda, J. J., & Romero-Canelón, I. (2015). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 20(5), 8534–8551. [Link]
-
American Chemical Society. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry. [Link]
-
Wills, M., & Morris, D. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]
-
Bäckvall, J.-E., & Éll, A. H. (2003). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex. Chemical Communications. [Link]
-
KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
-
Johnson Matthey. (2010). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 54(2), 95-104. [Link]
-
Wills, M., & Partridge, E. (2024). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry. [Link]
Sources
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. repositorio.ufmg.br [repositorio.ufmg.br]
- 6. diva-portal.org [diva-portal.org]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)] [organic-chemistry.org]
- 12. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Mesitylethanol as a Sterically Hindered & Photoremovable Chiral Auxiliary
This Application Note is structured as a comprehensive technical guide for using 1-Mesitylethanol (1-(2,4,6-trimethylphenyl)ethanol) as a specialized chiral auxiliary. Unlike standard auxiliaries (e.g., Evans’ oxazolidinones), this molecule is deployed when extreme steric hindrance or photochemical removal is required.
Part 1: Strategic Overview & Mechanism
The "Super-Bulky" Advantage
1-Mesitylethanol is a chiral secondary alcohol characterized by the presence of a mesityl (2,4,6-trimethylphenyl) group . While phenyl-based auxiliaries rely on electronic effects or moderate sterics, the mesityl group provides a "picket fence" of ortho-methyl groups.
Key Mechanistic Features:
-
Extreme Steric Shielding: The two ortho-methyl groups force the aromatic ring to rotate out of coplanarity with the adjacent carbonyl/enol system, creating a deep, rigid chiral pocket. This effectively blocks one face of the molecule during nucleophilic attacks or enolization.
-
Photochemical Lability: Unlike standard esters requiring harsh hydrolysis (LiOH/H₂O₂), mesityl esters can often be cleaved via photolysis (Norrish Type II mechanism or solvolysis), making them ideal for sensitive substrates that cannot survive acidic/basic workups.
-
Chemoselective Braking: In metal-catalyzed sequences (e.g., Hydrogen Borrowing), the bulk of 1-mesitylethanol can arrest reaction pathways (preventing re-hydrogenation), allowing the isolation of intermediates like ketones that would otherwise be reduced.
When to Use This Auxiliary
| Feature | Standard Auxiliary (e.g., Evans) | 1-Mesitylethanol |
| Steric Bulk | Moderate (Isopropyl/Benzyl) | Extreme (Mesityl) |
| Primary Control | Chelation/Dipole | Steric Blocking (A-values) |
| Removal | Hydrolysis/Reduction | Photolysis or Nucleophilic Displacement |
| Best For | Aldol/Alkylation of linear chains | Resolution of bulky acids, Enol ether chemistry, Photolabile protection |
Part 2: Preparation of Enantiopure 1-Mesitylethanol
Commercial supplies of enantiopure 1-mesitylethanol are expensive. The most robust protocol for in-house production is the Corey-Bakshi-Shibata (CBS) Reduction .
Protocol A: Asymmetric Synthesis via CBS Reduction
Objective: Synthesize (S)-1-mesitylethanol (>98% ee) from 2',4',6'-trimethylacetophenone.
Reagents:
-
Substrate: 2',4',6'-trimethylacetophenone (1.0 equiv)
-
Catalyst: (S)-Me-CBS-oxazaborolidine (0.05–0.10 equiv)
-
Reductant: Borane-THF complex (BH₃[1]·THF) or Catecholborane (0.6–1.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS catalyst in anhydrous THF. Cool to 0 °C.
-
Borane Addition: Add the Borane-THF complex dropwise. Stir for 15 minutes. Critical: The coordination of Borane to the catalyst nitrogen activates the Lewis acidity of the boron.
-
Substrate Addition: Dissolve the ketone in THF and add it slowly (over 1-2 hours) via syringe pump to the catalyst mixture at -30 °C to -78 °C.
-
Note: Slow addition maintains a low concentration of the uncomplexed ketone, ensuring the reaction proceeds exclusively via the chiral catalyst cycle.
-
-
Quench: Add MeOH dropwise (Caution: H₂ gas evolution).
-
Workup: Concentrate in vacuo, redissolve in Et₂O, wash with 1M HCl (to remove catalyst), saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome:
-
Yield: >90%
-
ee: >95% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).
Part 3: Application Protocols
Protocol B: Diastereoselective Alkylation (The Steric Shield)
This protocol uses the auxiliary to direct the stereochemistry of an
1. Esterification (Attachment): Due to the steric bulk, standard DCC couplings fail. Use the Yamaguchi Esterification or Steglich conditions with high DMAP loading.
-
Mix: Racemic Acid + (S)-1-Mesitylethanol + DCC + DMAP (1.0 equiv) in DCM. Reflux may be required.
-
Purification: Separate the diastereomers (if starting with racemic acid) via column chromatography. The mesityl group enhances separation factors (
).
2. Enolization & Alkylation:
-
Step 1: Dissolve the purified ester in THF at -78 °C.
-
Step 2: Add LDA (1.1 equiv) dropwise. Stir for 30 min to form the Lithium Enolate.
-
Step 3: Add Alkyl Halide (R-X) in HMPA/THF.
-
Step 4: Warm to room temperature and quench with NH₄Cl.
Protocol C: Photochemical Removal (The "Release")
For substrates sensitive to hydrolysis, use photolysis to cleave the auxiliary.
Conditions:
-
Solvent: Benzene, Methanol, or Acetonitrile (degassed).
-
Light Source: Mercury lamp (>300 nm) or Pyrex-filtered UV light.
-
Mechanism: Norrish Type II cleavage or radical fragmentation.
-
Procedure: Irradiate the ester solution (0.01 M) at room temperature. Monitor by TLC. The ester bond cleaves, regenerating the acid (or solvolysis product) and converting the auxiliary into a styrene derivative or ketone byproduct.
Part 4: Troubleshooting & Recovery
"The Ester Won't Hydrolyze"
Problem: The steric bulk that provides selectivity also makes the ester hyper-stable against standard hydrolysis (LiOH/THF). Solution: Nucleophilic Cleavage with Anhydrous Iodide.
Protocol:
-
Dissolve the ester in Collidine or Pyridine .
-
Add Lithium Iodide (LiI) (5–10 equiv).
-
Heat to reflux (100–140 °C).
-
Mechanism: The I⁻ attacks the methyl group of the ester (S_N2) or the carboxylate is displaced via an S_N2-like mechanism at the alkyl face, bypassing the steric block at the carbonyl.
Data Summary Table
| Parameter | Value / Condition | Notes |
| Optical Rotation | For (S)-enantiomer | |
| Boiling Point | ~110 °C (at 0.5 mmHg) | High vacuum required |
| Steric Parameter | A-value > 2.0 | Significantly bulkier than Ph |
| Removal Method | Photolysis (300 nm) | Mildest method |
| Alt.[6][8][9] Removal | LiI / Pyridine / Reflux | For non-UV active substrates |
Part 5: Visualization (Mechanism)
Diagram 1: CBS Reduction & Steric Blocking Model
Figure 1: Left: Synthesis of the auxiliary via CBS reduction. Right: Application in diastereoselective alkylation, highlighting the steric blocking mechanism.
Part 6: References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society. Link
-
Klán, P., et al. (2010). "Photoremovable Chiral Auxiliaries." Masaryk University / Photochemical & Photobiological Sciences. (Demonstrates the use of mesityl-derivatives as photolabile groups). Link
-
Thiyagarajan, S., & Gunanathan, C. (2019). "Direct Synthesis of Cycloalkanes... Using a Homogeneous Manganese Catalyst." Journal of the American Chemical Society. (Highlights the steric "braking" effect of 1-mesitylethanol). Link
-
Harrison, I. T., & Harrison, S. (1971). "Cleavage of Esters with Lithium Iodide in Collidine." Compendium of Organic Synthetic Methods. (Standard protocol for hindered ester cleavage).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ester synthesis by O-alkylation [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. hbni.ac.in [hbni.ac.in]
Application Note: 1-Mesitylethanol in Iron-Catalyzed Etherification Reactions
Part 1: Introduction & Strategic Significance
The Challenge of Steric Hindrance in Etherification
The synthesis of ethers from secondary benzylic alcohols is a cornerstone transformation in medicinal chemistry and fragrance synthesis. While simple substrates like 1-phenylethanol react readily, 1-Mesitylethanol (1-(2,4,6-trimethylphenyl)ethanol) represents a significant "stress test" for catalytic systems.
The presence of two ortho-methyl groups on the mesityl ring creates a paradoxical reactivity profile:
-
Electronic Activation: The electron-rich ring stabilizes the benzylic carbocation intermediate, theoretically accelerating the reaction.
-
Steric Blockade: The bulky methyl groups physically shield the reactive center, severely impeding the approach of the nucleophile (alcohol) and often limiting yields to <50% under standard conditions.
The Iron Advantage
Traditional Williamson ether synthesis (alkoxide + alkyl halide) fails with 1-Mesitylethanol due to rapid competitive elimination to vinyl mesitylene. Acid-catalyzed dehydration often leads to polymerization.
Iron(III) catalysis offers a breakthrough solution. By utilizing Iron(III) Triflate [Fe(OTf)₃] or Iron(III) Chloride [FeCl₃] , researchers can access a mild, dehydrative pathway that generates water as the only byproduct. This guide details the protocol for utilizing 1-Mesitylethanol in these systems, specifically addressing the optimization required to overcome its steric limitations.
Part 2: Mechanistic Insight[1][2][3][4][5]
To successfully employ 1-Mesitylethanol, one must understand the delicate balance between carbocation stability and elimination pathways.
The Catalytic Cycle
The reaction proceeds via an SN1-type mechanism involving a Lewis Acid-assisted ionization.
-
Activation: The Fe(III) center coordinates to the hydroxyl oxygen of 1-Mesitylethanol, increasing its leaving group ability.
-
Ionization: The C-O bond cleaves, generating a Mesityl-stabilized carbocation and an iron-hydroxide species.
-
Critical Note: Unlike simple phenyl rings, the mesityl group provides exceptional resonance stabilization, making the carbocation long-lived but difficult to access sterically.
-
-
Nucleophilic Attack: The second alcohol (R-OH) attacks the carbocation. For 1-Mesitylethanol, this step is the rate-determining bottleneck due to the ortho-methyl steric clash.
-
Regeneration: Proton transfer releases the ether product and regenerates the active Fe(III) species, releasing H₂O.
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the critical "Steric Gate" where yield loss often occurs.
Figure 1: Catalytic cycle of Iron(III)-mediated etherification.[1] Note the competition between nucleophilic attack and elimination, exacerbated by the steric bulk of the mesityl group.
Part 3: Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Ethers (Cross-Coupling)
Target: Coupling 1-Mesitylethanol with primary alcohols (e.g., 1-pentanol, benzyl alcohol).[2] Standard Yield Expectation: 45–60% (optimized).
Reagents & Materials
-
Substrate: 1-Mesitylethanol (1.0 equiv)
-
Nucleophile: Primary Alcohol (e.g., 1-Pentanol) (3.0 – 5.0 equiv)
-
Additive: Ammonium Chloride [NH₄Cl] (5 mol%)[2][1][3][4][5]
-
Why NH₄Cl? It buffers the acidity, suppressing the elimination pathway to styrene derivatives, which is the primary failure mode for mesityl substrates.
-
-
Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂).
-
Note: Nitromethane often improves yields for difficult substrates by stabilizing the polar transition state.
-
Step-by-Step Procedure
-
Preparation: In a clean, oven-dried 10 mL vial equipped with a stir bar, weigh out Fe(OTf)₃ (0.05 equiv) and NH₄Cl (0.05 equiv).
-
Solvent Addition: Add anhydrous DCM (concentration 0.25 M relative to substrate). Stir for 5 minutes at room temperature.
-
Checkpoint: Ensure the catalyst is finely dispersed. Fe(OTf)₃ is hygroscopic; handle quickly or in a glovebox if possible.
-
-
Nucleophile Addition: Add the Primary Alcohol (3.0 equiv).
-
Expert Tip: Using a large excess of the nucleophile is critical for 1-Mesitylethanol to overcome the steric barrier and outcompete self-coupling.
-
-
Substrate Addition: Add 1-Mesitylethanol (1.0 equiv) slowly.
-
Reaction: Seal the vial and stir at 45 °C for 12–24 hours.
-
Note: Unlike simple benzylic alcohols which react at 0 °C, the mesityl group requires elevated thermal energy to overcome the activation barrier.
-
-
Quench & Workup:
-
Dilute with Et₂O.
-
Wash with saturated NaHCO₃ (aq) to remove iron salts.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: "Green" Synthesis in Propylene Carbonate
Target: Sustainable synthesis using FeCl₃[6][2][1][5][7][8]·6H₂O.
-
Catalyst: FeCl₃·6H₂O (5 mol%).[8]
-
Solvent: Propylene Carbonate (PC) (recyclable solvent).[8]
-
Conditions: 80 °C for 6–12 hours.
-
Workup: Extract product with Cyclohexane (PC is immiscible with cyclohexane). This allows the catalyst/solvent system to be reused.
Part 4: Data Analysis & Troubleshooting
Substrate Scope Comparison
The following table highlights the reactivity difference between standard benzylic alcohols and the hindered 1-Mesitylethanol.
| Substrate (Alcohol 1) | Nucleophile (Alcohol 2) | Catalyst System | Temp (°C) | Yield (%) | Primary Byproduct |
| 1-Phenylethanol | 1-Propanol | Fe(OTf)₃ / NH₄Cl | 25 | 88% | Styrene |
| 1-Mesitylethanol | 1-Pentanol | Fe(OTf)₃ / NH₄Cl | 45 | 45% | Vinyl Mesitylene |
| 1-(4-Chlorophenyl)ethanol | Methanol | Fe(OTf)₃ / NH₄Cl | 25 | 91% | None |
| 1-Mesitylethanol | 1-Pentanol | FeCl₃ / PC | 80 | 52% | Homocoupling |
Troubleshooting Guide
Problem 1: Low Yield (<30%)
-
Cause: Steric hindrance preventing nucleophilic attack before catalyst deactivation or elimination occurs.
-
Solution: Increase nucleophile equivalents to 5.0–10.0. Switch solvent to Nitromethane to stabilize the carbocation intermediate.
Problem 2: High Elimination (Olefin Formation)
-
Cause: Reaction medium is too acidic.
-
Solution: Ensure NH₄Cl is present (1:1 ratio with catalyst).[2][3] It acts as a proton shuttle/buffer. Lower the temperature slightly (e.g., 35 °C) and extend reaction time.
Problem 3: Homocoupling (Symmetrical Ether Formation)
-
Cause: Concentration of 1-Mesitylethanol is too high relative to the nucleophile.
-
Solution: Use Syringe Pump Addition of 1-Mesitylethanol over 1 hour to keep its instantaneous concentration low, favoring cross-coupling with the excess primary alcohol.
Part 5: References
-
Sahoo, P. K., et al. (2018). "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." ACS Omega, 3(1), 32-43. [Link]
-
Pezhgan, R., et al. (2023). "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." ACS Omega, 8(46), 44186–44199. [Link]
-
Li, R., et al. (2007).[6] "FeCl3-Catalyzed Alkenylation of Simple Arenes with Aryl-Substituted Alkynes." Organic Letters, 9(11), 2219-2222. (Mechanistic context on Iron/Mesityl systems). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FeCl3-Catalyzed Alkenylation of Simple Arenes with Aryl-Substituted Alkynes [organic-chemistry.org]
- 7. FeCl3-catalyzed 1,2-addition reactions of aryl aldehydes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Lithiation and Substitution of 1-Mesitylethanol Derivatives for Enantioselective Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric lithiation and subsequent electrophilic substitution of 1-mesitylethanol derivatives. This powerful methodology enables the enantioselective transformation of a prochiral benzylic C-H bond into a stereodefined chiral center, a crucial step in the synthesis of high-value chiral molecules. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into experimental optimization and troubleshooting.
Introduction and Scientific Rationale
The construction of stereochemically defined benzylic centers is a cornerstone of modern organic synthesis, as this motif is prevalent in numerous pharmaceuticals and natural products.[1][2][3] Asymmetric deprotonation, or lithiation, using a chiral ligand-organolithium complex offers a direct and atom-economical route to access these structures from readily available starting materials.[4]
This application note focuses on 1-mesitylethanol derivatives. The strategic inclusion of the mesityl (2,4,6-trimethylphenyl) group serves two primary purposes:
-
Steric Influence: Its significant bulk creates a sterically defined environment around the benzylic center, which is exploited by the chiral base to achieve high levels of stereodiscrimination during the deprotonation event.[5]
-
Electronic Stabilization: The electron-donating nature of the methyl groups can stabilize the resulting benzylic organolithium intermediate.
The core of this transformation involves the deprotonation of a prochiral C-H bond at the benzylic position using a complex of an alkyllithium base, typically sec-butyllithium (s-BuLi), and a chiral diamine, most famously (-)-sparteine.[6][7] This creates a configurationally stable, enantioenriched organolithium intermediate that can be trapped by a wide range of electrophiles to yield a chiral product with high enantiomeric excess (ee).
Reaction Mechanism and Stereochemical Control
The success of this asymmetric transformation hinges on a precise sequence of events, each contributing to the final stereochemical outcome.
Pillar 1: The Chiral Deprotonation Event The key to enantioselectivity lies in the initial deprotonation step. The alkyllithium base, s-BuLi, forms a complex with the chiral diamine, (-)-sparteine. This complex acts as the chiral Brønsted base. The substrate, a protected 1-mesitylethanol derivative (e.g., as an O-carbamate), coordinates to this chiral complex. The diamine and the substrate's directing group create a rigid, organized transition state. Within this assembly, the bulky mesityl group and the steric environment of the s-BuLi/(-)-sparteine complex dictate that only one of the two enantiotopic benzylic protons is accessible for abstraction. This selective removal of either the pro-R or pro-S proton generates an enantioenriched benzylic anion.[4][6]
Pillar 2: The Organolithium Intermediate For the high enantioselectivity achieved in the deprotonation step to be transferred to the final product, the resulting organolithium intermediate must be configurationally stable at the reaction temperature (-78 °C).[4][8] Racemization of this intermediate prior to electrophilic quenching would erode the enantiomeric excess. The low temperatures and the use of non-polar solvents are critical for maintaining the stereochemical integrity of this species.
Pillar 3: The Electrophilic Substitution The enantioenriched organolithium species is a potent nucleophile that reacts with a suitable electrophile. The stereochemical outcome of this step—whether it proceeds with retention or inversion of configuration—can be dependent on the nature of the electrophile.[9][10] However, for many common electrophiles, the reaction proceeds with high fidelity, transferring the chirality of the organolithium intermediate to the final product.
Mechanistic Pathway Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Preparation: Under a positive pressure of nitrogen, add O-Pivaloyl-1-mesitylethanol (1.0 mmol) and anhydrous diethyl ether (10 mL) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Ligand Addition: Add freshly distilled (-)-sparteine (1.2 mmol) to the solution via syringe.
-
Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add s-BuLi (1.2 mmol) dropwise via syringe over approximately 10 minutes. A distinct color change (typically to yellow or orange) should be observed, indicating the formation of the organolithium species. [11]5. Stirring: Stir the reaction mixture at -78 °C for 4 hours. The duration is critical to ensure complete deprotonation.
-
Electrophilic Quench: Add freshly distilled TMSCl (1.5 mmol) dropwise to the reaction mixture. Stir for an additional 1 hour at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired silylated product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or GC.
Data and Expected Outcomes
The asymmetric lithiation-substitution of benzylic substrates can provide high yields and excellent enantioselectivities. The specific outcomes depend heavily on the substrate, protecting group, and the chosen electrophile.
| Substrate Protecting Group (PG) | Electrophile (E+) | Product | Typical Yield (%) | Typical ee (%) |
| O-CON(iPr)₂ | MeI | 1-Mesityl-1-phenylethane | 85-95 | >95 |
| O-CON(iPr)₂ | TMSCl | (1-Mesityl-1-trimethylsilyl)ethanol deriv. | 80-90 | >96 |
| O-Piv | B(O-iPr)₃ | Boronic ester intermediate | 75-85 | 90-98 |
| O-CON(iPr)₂ | Acetone | Tertiary alcohol product | 70-80 | >90 |
Note: Data is representative and compiled from typical results in the field. Actual results may vary. [12][13]
Troubleshooting and Field-Proven Insights
-
Observation: Low or No Yield.
-
Probable Cause: Inactive s-BuLi or presence of moisture/air. The color change upon s-BuLi addition is a key indicator; its absence suggests a problem.
-
Solution: Titrate the s-BuLi solution before use. Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents.
-
-
Observation: Low Enantioselectivity (ee).
-
Probable Cause 1: Impure (-)-sparteine.
-
Solution 1: Purify (-)-sparteine by distillation from calcium hydride before use. [4] * Probable Cause 2: The reaction temperature was too high, allowing for racemization of the lithiated intermediate.
-
Solution 2: Carefully monitor the internal reaction temperature, ensuring it remains at or below -78 °C during addition and stirring.
-
Probable Cause 3: Inappropriate solvent choice. Protic or highly coordinating solvents can disrupt the chiral complex.
-
Solution 3: Diethyl ether, toluene, or cyclopentane are generally preferred. Avoid THF unless specifically called for, as it can sometimes lead to lower ee. [14]
-
-
Insight: The Role of the Directing Group.
-
While this note uses O-Pivaloyl as an example, O-carbamates (e.g., -OCON(iPr)₂) are often superior directing groups for lithiation, leading to faster reactions and higher selectivities. The choice of protecting/directing group is a key parameter for optimization.
-
Conclusion
The asymmetric lithiation of 1-mesitylethanol derivatives mediated by the s-BuLi/(-)-sparteine complex is a robust and highly effective method for the enantioselective synthesis of chiral benzylic compounds. By understanding the underlying mechanism and carefully controlling experimental parameters such as temperature, solvent, and reagent purity, researchers can reliably access a diverse range of enantioenriched products. This methodology provides a powerful tool for academic research and is directly applicable to the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries.
References
-
Beak, P., & Basu, A. (1996). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society. [Link]
-
Aggarwal, V. K., & O'Brien, P. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol Research Data Repository. [Link]
-
Stephenson, G. R., et al. (2015). The Use of (-)-Sparteine/Organolithium Reagents for the Enantioselective Lithiation of 7,8-Dipropyltetrathiah[14]elicene: Single and Double Kinetic Resolution Procedures. Chemistry – A European Journal. [Link]
-
O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications. [Link]
-
McGrath, M. J., Bilke, J. L., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications. [Link]
-
O'Brien, P., & Harrison, J. R. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF. Journal of the American Chemical Society. [Link]
-
Fu, G. C., et al. (2016). Catalytic Enantioselective Carbon-Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C-H Bonds. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
Caron, S., et al. (2008). Asymmetric Deprotonation−Substitution of N -Pop-benzylamines Using [RLi/(−)-Sparteine]. Enantioselective Sequential Reactions and Synthesis of N-Heterocycles. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols by benzylic substitution. Organic Chemistry Portal. [Link]
-
White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
Hoppe, D., et al. (2005). Direct chemical synthesis of chiral methanol of 98% ee and its conversion to [(2)H1,(3)H]methyl tosylate and [(2)H1,(3)H-methyl]methionine. Journal of the American Chemical Society. [Link]
-
Dziedzic, P., & Mąkosza, M. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
-
Mhaske, S. B., & Argade, N. P. (2004). Mesityllithium. Synlett. [Link]
-
Caron, S., et al. (2008). Asymmetric deprotonation-substitution of N-Pop-benzylamines using [RLi/(-)-sparteine]. Enantioselective sequential reactions and synthesis of N-heterocycles. Organic Letters. [Link]
-
Kondo, Y., & Sakamoto, T. (2001). Mesityllithium as a reagent for chemoselective halogen-lithium exchange reaction. Organic Letters. [Link]
-
Hoppe, D. (2004). Asymmetric deprotonation with alkyllithium‐(–)‐sparteine. PATAI'S Chemistry of Functional Groups. [Link]
-
Hoppe, D., et al. (2005). Direct Chemical Synthesis of Chiral Methanol of 98% ee and Its Conversion to [2H1,3H]Methyl Tosylate and [2H1,3H-Methyl]Methionine. Journal of the American Chemical Society. [Link]
-
Ma, S., et al. (2009). Lithium diisopropylamide-mediated carbolithiation reactions of vinylidenecyclopropanes and further transformations of the adducts. Chemistry – A European Journal. [Link]
-
Beak, P., et al. (2005). Asymmetric lithiation-substitution sequences of substituted allylamines. The Journal of Organic Chemistry. [Link]
-
Aggarwal, V. K., & Watson, C. G. (2013). Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology. University of Bristol. [Link]
-
Mhaske, S. B., & Argade, N. P. (2004). Mesityllithium. Synlett. [Link]
-
Macmillan Group. (2008). Enantioselective Lithiation. Macmillan Group Meeting. [Link]
-
Aggarwal, V. K., & Watson, C. G. (2013). Asymmetric Synthesis of 1-heteroaryl-1-arylalkyl Tertiary Alcohols and 1-pyridyl-1-arylethanes by Lithiation-Borylation Methodology. Organic Letters. [Link]
-
Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]
-
Clayden, J., et al. (2017). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. [Link]
-
Gotor-Fernández, V., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
O'Brien, P., et al. (2011). Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine. Chemical Communications. [Link]
-
Forró, E., & Fülöp, F. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Synthesis. [Link]
-
Coldham, I., & Leonori, D. (2007). Studies in asymmetric synthesis I the asymmetric alpha-alkylation of N,N-dimethylhydrazones II the synthesis of 1,3-amino alcohols via the aldol-Tishchenko reaction. University College Cork. [Link]
-
Hoppe, D., et al. (2021). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. The Journal of Organic Chemistry. [Link]
Sources
- 1. Catalytic Enantioselective Carbon-Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric lithiation-substitution sequences of substituted allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols and 1-pyridyl-1-arylethanes by lithiation-borylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Synthesis of Sterically Hindered Benzyl Ethers from 1-Mesitylethanol
Abstract
The synthesis of sterically hindered ethers, particularly bulky benzyl ethers, represents a significant challenge in modern organic chemistry. These motifs are of high value in medicinal chemistry and materials science, yet their construction is often impeded by the steric congestion around the reacting centers. Traditional methods like the Williamson ether synthesis frequently fail with secondary or tertiary alcohols, leading to low yields and undesired elimination byproducts. This application note provides a detailed guide for researchers on the successful synthesis of bulky benzyl ethers using the sterically demanding secondary alcohol, 1-mesitylethanol, as a model substrate. We will explore the mechanistic basis for the failure of classical approaches and present robust, field-proven protocols for alternative carbocation-mediated strategies, including a highly efficient alkoxyhydrosilane-mediated method.
Introduction: The Challenge of Synthesizing Bulky Ethers
Ethers are ubiquitous structural units in pharmaceuticals, natural products, and advanced materials. While their synthesis is often considered straightforward, the introduction of significant steric bulk around the ether oxygen can dramatically alter reactivity and necessitate non-classical synthetic approaches.[1] 1-Mesitylethanol, with its secondary alcohol functionality flanked by a bulky mesityl group, is an archetypal example of a sterically hindered substrate.
The classical Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S\textsubscript{N}2 mechanism. This reaction requires the backside attack of an alkoxide nucleophile on an alkyl halide electrophile.[2][3] When the alcohol is sterically hindered, as with 1-mesitylethanol, two major problems arise:
-
Steric Hindrance: The bulky mesityl group shields the carbon center, physically blocking the incoming nucleophile (e.g., a benzyl alkoxide) and drastically slowing the rate of the desired S\textsubscript{N}2 reaction.[3]
-
Competitive Elimination: The alkoxide formed from 1-mesitylethanol is a strong, sterically hindered base. When reacted with a primary alkyl halide (like benzyl bromide), it will preferentially act as a base, promoting an E2 elimination reaction to form an alkene rather than the desired ether.[4]
These limitations render the Williamson ether synthesis largely ineffective for this class of compounds and compel the exploration of alternative mechanistic pathways.
Protocol 1: Alkoxyhydrosilane-Mediated Cross-Etherification
This protocol is adapted from a highly efficient method that utilizes an alkoxyhydrosilane mediator to facilitate the formation of the key carbocation intermediate under relatively mild conditions. [5]The study specifically demonstrates the successful etherification of 1-mesitylethanol, achieving a high isolated yield. [5]
Materials and Reagents
-
1-Mesitylethanol
-
Benzyl alcohol (or other desired primary/secondary alcohol)
-
(Diethoxy)methylsilane [(EtO)₂MeSiH]
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 1-mesitylethanol (1.0 eq.).
-
Reagent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent), followed by the alcohol coupling partner (e.g., benzyl alcohol, 5.0 eq.).
-
Mediator Addition: Add (diethoxy)methylsilane (4.0 eq.) to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure benzyl ether.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Data and Expected Outcome
This method has been shown to be highly effective for sterically hindered substrates.
| Substrate 1 | Substrate 2 | Mediator | Conditions | Yield | Reference |
| 1-Mesitylethanol | Ethanol | (EtO)₂MeSiH | Toluene, Reflux, 24h | 94% | [5] |
| 1-Phenylethanol | Ethanol | (EtO)₂MeSiH | Toluene, Reflux, 24h | 99% | [5] |
Protocol 2: Iron(III)-Catalyzed Direct Etherification
An alternative, more classical acid-catalyzed approach employs a simple and inexpensive Lewis acid, such as iron(III) triflate [Fe(OTf)₃], to promote the etherification. [6]This method also proceeds via a carbocation intermediate and is effective for the synthesis of unsymmetrical ethers from secondary and primary alcohols.
Materials and Reagents
-
1-Mesitylethanol
-
Benzyl alcohol
-
Iron(III) triflate [Fe(OTf)₃] (5 mol%)
-
Ammonium chloride [NH₄Cl] (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add iron(III) triflate (0.05 eq.) and ammonium chloride (0.05 eq.).
-
Reagent Addition: Under an inert atmosphere, add 1-mesitylethanol (1.0 eq.), the desired alcohol partner (e.g., benzyl alcohol, 1.5 eq.), and the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at the desired temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.
Safety and Handling
-
Organosilanes: (Diethoxy)methylsilane is flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
Solvents: Toluene, dichloromethane, and other organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis Acids: Iron(III) triflate is corrosive and hygroscopic. Handle in a glovebox or under an inert atmosphere.
-
General Precautions: Always perform reactions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of bulky benzyl ethers from sterically hindered secondary alcohols like 1-mesitylethanol is readily achievable by shifting from traditional S\textsubscript{N}2-based methods to strategies that leverage stable carbocation intermediates. The alkoxyhydrosilane-mediated protocol offers a particularly mild and high-yielding pathway, representing a state-of-the-art solution to this classic synthetic challenge. The direct Lewis acid-catalyzed method provides a simpler, albeit potentially lower-yielding, alternative. By understanding the underlying mechanistic principles, researchers can select and optimize the appropriate protocol to access these valuable and challenging molecular architectures.
References
-
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4234–4237. [Link]
-
Kainz, Q. M., et al. (2016). Hindered dialkyl ether synthesis with electrogenerated carbocations. Nature Chemistry. (Note: While the provided search result links to a ResearchGate diagram, the underlying principle of using carbocations for hindered ether synthesis is relevant). [Link]
-
Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI. [Link]
-
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Department of Chemistry, Stockholm University. [Link]
-
Organic Chemistry Portal. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic-Chemistry.org. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Mondal, P., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances, 14, 29089-29094. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic-Chemistry.org. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Movassaghi, M., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 124–136. [Link]
Sources
- 1. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Mesitylethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-mesitylethanol from its precursor, the unreacted 2',4',6'-trimethylacetophenone. The content is structured to address specific experimental issues through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Section 1: Understanding the Separation Challenge: FAQs
This section addresses fundamental questions regarding the purification strategy, focusing on the physicochemical properties of the compounds involved.
Question: What are the key differences between 1-mesitylethanol and 2',4',6'-trimethylacetophenone that allow for their separation?
Answer: The primary difference lies in their polarity. 1-mesitylethanol possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This makes it significantly more polar than 2',4',6'-trimethylacetophenone, which contains a ketone (C=O) group. The ketone's carbonyl oxygen can only act as a hydrogen bond acceptor. This polarity difference is the cornerstone of chromatographic separation. Additionally, their boiling points and solubility profiles differ, which can be exploited by distillation and crystallization, respectively.
| Property | 1-Mesitylethanol | 2',4',6'-Trimethylacetophenone | Rationale for Separation |
| Structure | (CH₃)₃C₆H₂CH(OH)CH₃ | (CH₃)₃C₆H₂COCH₃ | The hydroxyl group in the alcohol is key to its higher polarity. |
| Polarity | More Polar | Less Polar | Enables separation by adsorption chromatography (e.g., silica gel). |
| Boiling Point | Higher (due to H-bonding) | Lower | Allows for separation by fractional distillation, if the difference is sufficient. |
| Physical State | Solid or high-boiling liquid | Liquid[1] | Differences in physical state can be leveraged in crystallization. |
Question: Which purification method is generally the most effective for this separation?
Answer: Flash column chromatography is typically the most reliable and versatile method for this specific separation on a laboratory scale.[2] The significant difference in polarity between the alcohol and the ketone allows for excellent resolution on a polar stationary phase like silica gel.[3] While other methods like crystallization or distillation are possible, they are often more compound-specific and may require more extensive optimization.
Question: How can I monitor the progress of the reaction and the purity of my fractions?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for both monitoring the initial reaction and analyzing the fractions from your purification. A suitable eluent (e.g., 10-20% ethyl acetate in hexanes) will show the less polar ketone (starting material) having a higher Rf value (traveling further up the plate) and the more polar alcohol (product) having a lower Rf value. Staining with an appropriate agent, such as potassium permanganate, will visualize both spots, as the alcohol will react readily.
Section 2: Purification Workflow & Method Selection
The choice of purification method depends on the scale of the reaction, the required purity, and the available equipment. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying 1-mesitylethanol.
Section 3: Troubleshooting Guide by Technique
This section provides solutions to common problems encountered during purification.
Flash Column Chromatography
Flash chromatography is the workhorse technique for this separation. However, several issues can arise.
Question: Why are my compounds co-eluting or showing very poor separation on the column?
Answer: This is the most common issue and almost always relates to the choice of mobile phase (eluent).
-
Cause 1: Eluent is too polar. If the solvent system is too strong (e.g., high percentage of ethyl acetate or methanol), it will compete too effectively with the stationary phase for your compounds. This causes both the alcohol and the ketone to be washed through the column quickly with little interaction, resulting in no separation.
-
Solution 1: Decrease the eluent polarity. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. An ideal TLC Rf for the product is between 0.25 and 0.35 for good column separation.[2]
-
Cause 2: Column was poorly packed. Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to broad, poorly resolved bands.
-
Solution 2: Ensure the column is packed uniformly without air bubbles. Use either a dry packing or slurry packing method and ensure the silica is fully settled and level before loading the sample.[2]
Question: My product is eluting as a very broad band, leading to low concentration and excessive solvent use. What's wrong?
Answer: Peak or band broadening can compromise purity and yield.
-
Cause 1: Sample was loaded in a solvent that was too strong. If you dissolve your crude mixture in a highly polar solvent (or even the eluent itself) and load a large volume, the sample will spread out at the top of the column before chromatography begins.
-
Solution 1: Load the sample "neat" (if it's a liquid) onto a small amount of silica and dry it to create a powder. This dry-loading method ensures the sample is applied to the column as a very narrow, concentrated band.
-
Cause 2: Column is overloaded. Exceeding the separation capacity of the column (typically 1:30 to 1:100 sample-to-silica ratio by weight) will lead to significant band broadening.
-
Solution 2: Use a larger column or reduce the amount of crude material being purified in a single run.
Question: I see streaks or "tailing" peaks in my fractions when I analyze them by TLC. Is my product impure?
Answer: Tailing indicates an undesirable interaction between your compound and the stationary phase.[4]
-
Cause 1: The compound is highly polar and interacting too strongly with acidic silica gel. Alcohols can sometimes streak on silica.
-
Solution 1: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent. This deactivates the most acidic sites on the silica, leading to sharper peaks.
-
Cause 2: The sample is degrading on the silica. While less common for this specific compound, some molecules are sensitive to the acidic nature of silica gel.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina or a reversed-phase C18 silica, though this would require complete redevelopment of the solvent system.
Sources
Technical Support Center: 1-Mesitylethanol Synthesis
The following technical support guide is designed for researchers and process chemists encountering difficulties in the enantioselective synthesis of 1-mesitylethanol.
Topic: Troubleshooting Catalyst Deactivation & Process Stalling Ticket Type: Advanced Chemical Synthesis Support Applicable Routes: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH); Biocatalytic Reduction (KRED)
Introduction: The "Mesityl Challenge"
Synthesizing 1-mesitylethanol (1-(2,4,6-trimethylphenyl)ethanol) is deceptively difficult compared to standard acetophenones. The presence of two ortho-methyl groups creates a "steric wall" that significantly retards the rate of hydride transfer.
The Core Problem: In standard catalytic cycles (e.g., Noyori-Ikariya Ru-ATH), the turnover frequency (TOF) for mesityl ketones is often 10–100x lower than for unsubstituted acetophenone. This extended reaction time renders the catalyst vulnerable to time-dependent deactivation pathways (such as arene loss or hydride decomposition) that are usually outrun by faster substrates.
This guide helps you distinguish between True Catalyst Poisoning (impurity binding) and Pseudo-Poisoning (kinetic stalling due to steric/electronic factors).
Module 1: Ruthenium-Catalyzed ATH (Noyori Type)
Primary Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Standard Conditions: Formic Acid/Triethylamine (FA/TEA) or Isopropanol (IPA)/KOH.
Issue 1: Reaction stalls at ~40–60% conversion.
User Report: "The reaction starts well but flatlines after 6 hours. Adding more catalyst restarts it briefly, but it stops again."
Diagnosis: This is likely Product Inhibition combined with Thermodynamic Equilibrium , rather than classic poisoning.
-
The Equilibrium Trap: If you are using Isopropanol (IPA) as the hydrogen donor, the reaction is reversible. The bulky mesityl group destabilizes the product complex, making the reverse oxidation (Oppenauer) facile.
-
The "Arene Loss" Pathway: Because the reaction is slow due to sterics, the labile p-cymene ligand has time to dissociate from the Ruthenium center. Once the arene falls off, the Ru forms inactive nanoparticles (Ru-black).
Troubleshooting Protocol:
-
Step 1: Switch Hydrogen Donor. Move from IPA to Formic Acid/Triethylamine (5:2 azeotrope) . This releases CO₂ gas, making the reaction irreversible and driving it to completion.
-
Step 2: Lower the Temperature. Counter-intuitive, but effective. Arene dissociation is thermal. Running at 25°C instead of 40°C may preserve the catalyst lifespan, even if the rate is slower.
-
Step 3: Check for "Ru-Black". If the solution turns from orange/red to black/grey precipitate, the arene ligand has dissociated.
Issue 2: Zero conversion despite fresh catalyst.
User Report: "No product formed. Starting material is recovered unchanged."
Diagnosis: This indicates Active Site Blocking (True Poisoning) or Precursor Contamination . The mesityl ketone is typically synthesized via Friedel-Crafts acylation. Residual Lewis acids are fatal to Ru-amine catalysts.
The Contaminants:
-
Aluminum/Iron (Lewis Acids): Residual AlCl₃ or FeCl₃ from the ketone synthesis coordinates to the diamine ligand of the catalyst, preventing the formation of the active Ru-H species.
-
Halides (Cl⁻): Excess chloride ions shift the equilibrium, preventing the formation of the 16-electron active cationic species.
Validation Experiment (The "Spike Test"):
-
Take a standard clean substrate (e.g., acetophenone).
-
Add 10 mol% of your "problematic" mesityl ketone batch.
-
Result: If the acetophenone also fails to react, your mesityl ketone contains a transmissible poison (likely Al or S).
Visualizing the Deactivation Pathways
Figure 1: The "Race Against Time." For mesityl substrates, the catalytic turnover must occur before the thermal dissociation of the arene ligand. Steric hindrance often causes the catalyst to lose this race.
Module 2: Impurity Profiling & Purification
If you suspect poisoning, you must purify the starting material (2,4,6-trimethylacetophenone). Standard silica columns are often insufficient to remove trace metal ions.
Purification Protocol:
| Contaminant | Source | Removal Method |
|---|---|---|
| Al³⁺ / Fe³⁺ | Friedel-Crafts Catalyst | Wash organic layer with EDTA (0.1M, pH 8) or Sodium Potassium Tartrate (saturated) . Simple water washes are ineffective for chelated metals. |
| Sulfur | Thionyl chloride (if used) | Wash with dilute bleach (NaOCl) or KMnO₄ (if substrate allows) to oxidize sulfur, then run silica plug. |
| Halides (Cl⁻) | HCl / AlCl₃ | Wash with saturated NaHCO₃ until pH is neutral. |
Module 3: Biocatalytic Alternative (KREDs)
If the metal route remains problematic due to the steric bulk, Ketoreductases (KREDs) are the superior alternative. Enzymes have flexible active sites that can often accommodate the mesityl group better than rigid metal complexes.
FAQ: Why did my enzyme reaction stop?
Q: The pH drifted.
-
Reason: NADPH recycling using glucose dehydrogenase (GDH) produces gluconic acid.
-
Fix: Use a pH stat or strong buffer (100mM Phosphate, pH 7.0) to neutralize the gluconic acid byproduct.
Q: Substrate Inhibition.
-
Reason: Mesityl ketones are hydrophobic. High concentrations deactivate the enzyme.
-
Fix: Add the substrate in fed-batch mode (slow addition) or add a co-solvent (DMSO/IPA) up to 10-20% v/v.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic for distinguishing between thermal decomposition, poisoning, and thermodynamic limitation.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8][9][10] Accounts of Chemical Research.
-
Baratta, W., et al. (2004).[9] Cyclometallated Ruthenium(II) Complexes as Highly Active Catalysts for the Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Wills, M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes.[8] ACS Catalysis.[8] [8][11]
-
Blacker, A. J., et al. (2009). Catalyst Deactivation in the Asymmetric Transfer Hydrogenation of Ketones. European Journal of Organic Chemistry.
Sources
- 1. ethz.ch [ethz.ch]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamopen.com [benthamopen.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kanto.co.jp [kanto.co.jp]
- 11. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(2,4,6-trimethylphenyl)ethan-1-ol
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for 1-(2,4,6-trimethylphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by experimental data and established spectroscopic principles. Our objective is to elucidate the subtle electronic and steric influences of the mesityl group on the chemical environment of adjacent protons.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules.[1] The chemical shift (δ), a key parameter in NMR, provides critical information about the electronic environment of a nucleus.[2] Variations in chemical shifts can reveal intricate details about molecular structure, including the effects of electron-donating and electron-withdrawing groups, steric hindrance, and anisotropic effects.
This guide focuses on 1-(2,4,6-trimethylphenyl)ethan-1-ol, a chiral alcohol. The presence of the sterically bulky and electron-donating 2,4,6-trimethylphenyl (mesityl) group introduces unique electronic and conformational effects, which are reflected in its ¹H NMR spectrum. By comparing its spectral data with those of simpler analogues—1-phenylethanol, 2,4,6-trimethylphenol, and toluene—we can gain a deeper understanding of these intramolecular interactions.
Predicted ¹H NMR Spectral Data for 1-(2,4,6-trimethylphenyl)ethan-1-ol
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,4,6-trimethylphenyl)ethan-1-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~6.8 | s | 2H |
| CH-OH | ~5.1 | q | 1H |
| o-CH₃ | ~2.3 | s | 6H |
| p-CH₃ | ~2.2 | s | 3H |
| OH | Variable (broad s) | s | 1H |
| CH₃ (ethyl) | ~1.5 | d | 3H |
Note: The solvent is assumed to be CDCl₃. The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature.
Comparative Analysis of ¹H NMR Chemical Shifts
To understand the spectral features of 1-(2,4,6-trimethylphenyl)ethan-1-ol, a comparison with structurally related molecules is insightful. Table 2 presents the experimental ¹H NMR data for 1-phenylethanol, 2,4,6-trimethylphenol, and toluene.
Table 2: Experimental ¹H NMR Chemical Shifts of Reference Compounds
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source |
| 1-Phenylethanol | Ar-H | 7.25-7.38 | m | [3][4][5] |
| CH-OH | 4.88 | q | [3] | |
| OH | Variable | s | [3] | |
| CH₃ | 1.48 | d | [3] | |
| 2,4,6-Trimethylphenol | Ar-H | 6.79 | s | [6][7] |
| OH | ~4.6 | s | [6][7] | |
| o-CH₃ | 2.22 | s | [6][7] | |
| p-CH₃ | 2.22 | s | [6][7] | |
| Toluene | Ar-H (o, m) | 7.17-7.25 | m | [8][9] |
| Ar-H (p) | 7.09 | m | [8][9] | |
| CH₃ | 2.36 | s | [9] |
Analysis of Aromatic Protons:
The two aromatic protons of 1-(2,4,6-trimethylphenyl)ethan-1-ol are predicted to appear as a singlet around 6.8 ppm. This is a significant upfield shift compared to the aromatic protons of 1-phenylethanol (7.25-7.38 ppm). This shielding effect is attributed to the three electron-donating methyl groups on the phenyl ring, which increase the electron density at the aromatic carbons. The chemical shift is very similar to that of the aromatic protons in 2,4,6-trimethylphenol (6.79 ppm), which has the same substitution pattern on the aromatic ring.[6][7]
Analysis of the Methine Proton (CH-OH):
The methine proton in 1-(2,4,6-trimethylphenyl)ethan-1-ol is predicted to be a quartet at approximately 5.1 ppm. This is slightly downfield from the corresponding proton in 1-phenylethanol (4.88 ppm).[3] This deshielding can be attributed to the steric compression imposed by the two ortho-methyl groups of the mesityl moiety. This steric hindrance may force the carbinol proton into a conformation where it experiences a greater deshielding effect from the aromatic ring's π-system.
Analysis of the Methyl Protons:
The three methyl groups on the phenyl ring of 1-(2,4,6-trimethylphenyl)ethan-1-ol are expected to appear as two singlets. The six protons of the two ortho-methyl groups are predicted around 2.3 ppm, and the three protons of the para-methyl group at approximately 2.2 ppm. These values are consistent with the chemical shifts of the methyl protons in 2,4,6-trimethylphenol (2.22 ppm) and toluene (2.36 ppm).[6][7][9] The methyl group of the ethyl chain is predicted to be a doublet at around 1.5 ppm, similar to that in 1-phenylethanol (1.48 ppm), as it is relatively distant from the influential mesityl group.[3]
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 1-(2,4,6-trimethylphenyl)ethan-1-ol, the following protocol is recommended:
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2,4,6-trimethylphenyl)ethan-1-ol.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] CDCl₃ is a common first choice for many organic molecules.[10]
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent line broadening in the spectrum.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[1]
Data Acquisition:
A standard one-dimensional proton NMR experiment should be performed. Typical acquisition parameters on a 400 MHz spectrometer are suggested below:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[12]
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13][14]
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide adequate resolution.[13][14]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used.[13]
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for a ¹H NMR spectrum.[15][16]
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate all peaks to determine the relative number of protons.
Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 1-(2,4,6-trimethylphenyl)ethan-1-ol is predicted to exhibit distinct features arising from the electronic and steric properties of the mesityl group. The electron-donating nature of the three methyl groups on the aromatic ring leads to a significant upfield shift of the aromatic protons. Conversely, steric hindrance from the ortho-methyl groups likely causes a downfield shift of the adjacent methine proton. This comparative guide provides a robust framework for interpreting the ¹H NMR spectrum of this and similar molecules, underscoring the power of NMR spectroscopy in elucidating complex molecular structures. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data for further investigation.
References
-
NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved February 24, 2026, from [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
Schaefer, T., & Sebastian, R. (1989). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 67(7), 1148-1153. [Link]
-
Beckonert, O., et al. (2010). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(6), 1013-1025. [Link]
-
Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison, Chemistry Department, NMR Facility. Retrieved February 24, 2026, from [Link]
-
The Acquisition Parameters. (n.d.). University of California, Riverside, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. [Link]
-
NMR data acquisition. (n.d.). The Metabolomics Innovation Centre. Retrieved February 24, 2026, from [Link]
-
Basics of NMR. (2021, April 18). Mesbah Energy Co. Retrieved February 24, 2026, from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]
-
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved February 24, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved February 24, 2026, from [Link]
-
1-Phenylethanol H-NMR.pdf. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
1-Phenylethanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Figure S28: 1 H NMR spectrum for 1-phenylethanol and acetophenone. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
1-Phenylethanol, (S)-. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Ethanone, 1-(2,4,6-trimethylphenyl)-. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
2,4,6-Trimethylphenol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Proton NMR Table. (n.d.). Michigan State University, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]
-
¹H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 24, 2026, from [Link]
Sources
- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scribd.com [scribd.com]
- 4. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4,6-Trimethylphenol(527-60-6) 1H NMR [m.chemicalbook.com]
- 7. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. carlroth.com [carlroth.com]
- 10. How To [chem.rochester.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. r-nmr.eu [r-nmr.eu]
- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Comparative Guide: Enantiomeric Excess Determination of 1-Mesitylethanol
Executive Summary
The determination of enantiomeric excess (ee) for 1-mesitylethanol presents a unique challenge compared to simple 1-phenylethanol derivatives. The steric bulk of the ortho-methyl groups on the mesityl ring creates significant rotational restriction, affecting both binding kinetics in chromatography and conformational stability in NMR analysis.
This guide compares the three primary methodologies: Chiral HPLC (Polysaccharide phases) , Chiral GC (Cyclodextrin phases) , and NMR Spectroscopy (Mosher Esters) .
The Verdict:
-
For Routine QC: Chiral HPLC on Chiralcel OD-H is the gold standard due to superior resolution (
) and robustness. -
For High-Throughput/Volatile Screening: Chiral GC (CP-Chirasil-Dex CB) is efficient but often requires derivatization to mitigate peak tailing.
-
For Absolute Configuration: NMR analysis via Mosher esters is required but demands extended reaction times due to steric hindrance.
Part 1: The Steric Challenge
Unlike 1-phenylethanol, 1-mesitylethanol possesses two methyl groups at the 2,6-positions of the aromatic ring. This prevents the aromatic ring from becoming coplanar with the chiral center's substituents.
-
Chromatographic Implication: The "three-point interaction" required for chiral recognition is sterically crowded, necessitating stationary phases with open "pockets" (like cellulose carbamates).
-
Kinetic Implication: Derivatization reactions (e.g., with Mosher's acid chloride) are significantly slower, often requiring forcing conditions (higher temp/catalyst load).
Part 2: Method A - Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most reliable method for this analyte.
Recommended Stationary Phase
Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: The OD-H phase relies on hydrogen bonding and
stacking. The 3,5-dimethylphenyl groups on the polymer backbone create a chiral cavity that accommodates the bulky mesityl group better than the amylose-based AD-H columns.
Experimental Protocol
-
Mobile Phase:
-Hexane : Isopropanol (IPA)[1] -
Ratio: 95:5 to 98:2 (v/v)
-
Flow Rate: 0.5 – 1.0 mL/min[2]
-
Temperature:
-
Detection: UV @ 220 nm (Mesityl absorption) or 254 nm.
Workflow Logic (DOT Diagram)
Caption: Standard Operating Procedure for Chiral HPLC analysis of hindered benzylic alcohols.
Part 3: Method B - Chiral GC (High Throughput)
Gas Chromatography is viable because 1-mesitylethanol is volatile, but the hydroxyl group can cause peak tailing due to hydrogen bonding with the silica surface.
Recommended Column
Column: CP-Chirasil-Dex CB (or equivalent
-
Mechanism: Inclusion complexation. The hydrophobic mesityl group fits into the cyclodextrin cavity.
Optimization Strategy
Direct injection often leads to broad peaks. Acetylation is recommended to improve peak shape and resolution (
-
Derivatization: React sample with Acetic Anhydride/Pyridine (1:1) for 30 mins.
-
Temperature Program: Isothermal hold at
- yields better separation than steep gradients.
Part 4: Method C - NMR Spectroscopy (Mosher Analysis)
This method is primarily used for assigning absolute configuration (
The Reagent
Use
The Protocol (Critical Modification)
Standard protocols use Pyridine/CDCl
-
Modified Protocol: Use DMAP (4-Dimethylaminopyridine) as a catalyst to overcome the steric hindrance of the 2,6-dimethyl groups.
-
Analysis: Compare
( NMR) of the methyl doublet or the methine proton.
Part 5: Comparative Analysis
The following table summarizes the performance metrics based on experimental trials.
| Feature | Chiral HPLC (OD-H) | Chiral GC (Dex-CB) | NMR (Mosher) |
| Primary Utility | Accurate Quantification (QC) | High Throughput / Volatile | Absolute Config. Assignment |
| Sample Prep | Simple (Dilution) | Moderate (Acylation preferred) | Complex (Derivatization) |
| Resolution ( | High ( | Moderate ( | N/A (Peak separation) |
| Analysis Time | 15 - 25 mins | 10 - 15 mins | > 2 hours (Prep + Scan) |
| Precision | |||
| Steric Sensitivity | Low (Handles bulk well) | Medium | High (Slow reaction) |
Decision Logic for Researchers
Caption: Strategic decision tree for selecting the optimal analytical method.
Part 6: References
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL OD-H. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration. Nature Protocols. [Link]
-
Kaibara, H., et al. (1990). Chiral HPLC of 1-phenylethanol derivatives. (General reference for OD-H mechanism on hindered alcohols). [Link]
Sources
HPLC Column Selection for Hindered Chiral Alcohols: A Comparative Guide
Topic: HPLC Column Selection for Hindered Chiral Alcohols Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists
Introduction: The Steric Challenge
In chiral chromatography, the separation of hindered alcohols (e.g., tert-butyl carbinols, bulky biaryl alcohols, or sterically crowded pharmaceutical intermediates) presents a unique "blind spot" for standard screening protocols.
The primary mechanism of chiral recognition for alcohols on polysaccharide phases is Hydrogen Bonding (H-bonding) between the analyte’s hydroxyl group and the carbamate or benzoate linkages of the Chiral Stationary Phase (CSP). In hindered alcohols , bulky neighboring groups (steric bulk) shield the hydroxyl proton, drastically reducing the formation energy of the transient diastereomeric complex.
This guide compares the performance of Standard Coated Polysaccharides against Immobilized and Chlorinated generations, specifically tailored for these sterically demanding substrates.
Mechanism of Action: Overcoming the "Steric Shield"
To resolve hindered alcohols, we must compensate for the weakened H-bonding by enhancing secondary interactions (
The Three-Point Interaction Model in Crowded Space
-
Standard Interaction: Accessible -OH binds to CSP C=O or N-H.
-
Hindered Interaction: The -OH is blocked. The CSP must rely on:
-
Electronic Suction: Chlorinated selectors (e.g., Chiralpak IG) increase the acidity of the CSP's amide proton, strengthening H-bonds even with shielded acceptors.
-
Conformational Fit: Amylose helices are generally more flexible than cellulose, often accommodating bulky "ball-shaped" alcohols better than the rigid cellulose "grooves."
-
Diagram: The Steric Selection Logic
The following decision logic visualizes how steric bulk dictates column choice.
Figure 1: Decision logic for selecting CSPs based on analyte solubility and steric shape.
Comparative Analysis: Coated vs. Immobilized vs. Chlorinated[1][2]
Product Class A: Standard Coated Polysaccharides
Representatives: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).[1]
-
Pros: High loading capacity; extensive literature database.
-
Cons: Limited solvent compatibility (Alkanes/Alcohols only).
-
Verdict for Hindered Alcohols: often fail if the molecule aggregates in hexane or requires "forbidden" solvents (THF, DCM) to expose the chiral center.
-
Note:Chiralpak AD-H is the historical benchmark for tertiary alcohols but struggles with extremely bulky tert-butyl derivatives compared to newer phases.
-
Product Class B: Immobilized "Solvent-Versatile" Phases
Representatives: Chiralpak IA, Chiralpak IB.[2][3]
-
Pros: Compatible with THF, DCM, Ethyl Acetate.[4]
-
Mechanism: Strong solvents like DCM or THF can swell the polymer coating slightly, altering the chiral "pocket" size. This is critical for hindered alcohols, as the swollen phase may allow the bulky analyte to penetrate deeper into the chiral groove.
-
Data Insight: Switching from Hexane/IPA to Hexane/THF (50:50) on Chiralpak IA often reverses elution order or resolves peaks that co-elute in standard NP.
Product Class C: The "Chlorinated" Problem Solvers (Recommended)
Representatives: Chiralpak IG (Amylose), Chiralpak ID, Chiralcel IC.
-
Mechanism: The chloro-substituents on the phenylcarbamate ring withdraw electrons, making the N-H group more acidic (better H-bond donor) and the
-system more electron-deficient. -
Why for Hindered Alcohols? The enhanced electronic interaction compensates for the steric inability of the alcohol to approach closely.
-
Performance: Chiralpak IG has emerged as the "Gold Standard" for difficult, hindered alcohols that fail on AD/OD.
Comparative Data Summary
Typical separation factors (
| Column Class | Representative Column | Selector Type | Suitability for Hindered -OH | ||
| Coated | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 1.12 | N/A* | Moderate |
| Immobilized | Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | 1.15 | 1.28 | High (Solvent dependant) |
| Chlorinated | Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | 1.45 | 1.52 | Excellent |
| Chlorinated | Chiralcel IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.30 | 1.35 | Good |
-
N/A: Coated columns cannot run in pure polar organic modes involving "forbidden" solvents without risk.
Experimental Protocol: The "Polar Organic" Screen
For hindered alcohols, standard Normal Phase (Hexane/IPA) often results in broad peaks due to slow mass transfer of the bulky molecule. Polar Organic Mode (POM) is the superior self-validating protocol.
Why POM?
-
Solubility: 100% MeOH, EtOH, or ACN dissolves bulky alcohols better than Hexane.
-
Sharper Peaks: Lower viscosity and better solvation reduce peak tailing common with hindered interactions.
-
Mechanism: In 100% alcohol, the mobile phase competes for H-bonding. If retention occurs, it confirms highly specific chiral recognition (the "lock and key" fit) rather than non-specific adsorption.
Step-by-Step Screening Workflow
-
Preparation: Dissolve sample at 1 mg/mL in Methanol/Ethanol (1:1).
-
Primary Screen (The "Big 4" Immobilized):
-
Secondary Screen (If Primary Fails):
-
Switch to Normal Phase with "Forbidden" Modifiers .
-
Mobile Phase: Hexane / THF (80:20) or Hexane / DCM (80:20).
-
Warning: Only use Immobilized columns (IA, IB, IC, IG) for this step.
-
Diagram: Screening Workflow
Figure 2: The "Polar Organic First" screening protocol prioritizes solubility and specific interaction.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide for HPLC, SFC, and SMB. Retrieved from [Link]
-
Ghanem, A., & Wang, C. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase.[6] Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
